4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid
Description
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Properties
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMGPVLMSMHBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Morpholinosulfonyl Benzoic Acid Scaffold: A Technical Guide to a Privileged Structure in Medicinal Chemistry
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the expanding role of morpholinosulfonyl benzoic acid derivatives in modern medicinal chemistry. We will delve into the core principles of their mechanism of action, explore key therapeutic applications, provide detailed experimental methodologies, and analyze the critical structure-activity relationships that drive the optimization of these potent compounds.
Introduction: A Scaffold of Significance
The morpholinosulfonyl benzoic acid core represents a "privileged structure" in drug discovery. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a foundational template for the development of a wide range of therapeutic agents.[1][2] The scaffold's utility is rooted in the synergistic combination of its three key components:
-
Benzoic Acid: An aromatic carboxylic acid that provides a rigid framework and key hydrogen bonding interactions.[3]
-
Sulfonyl Group: A strong hydrogen bond acceptor that contributes to the molecule's electronic properties and binding affinity.[4]
-
Morpholine Ring: A versatile heterocycle known to enhance potency, improve pharmacokinetic properties (such as solubility and metabolic stability), and provide crucial interactions with target proteins.[1][5] The morpholine moiety is a feature in numerous approved drugs and is prized for its favorable metabolic and physicochemical profile.[1][6]
The inherent modularity of this scaffold allows for systematic chemical modifications, enabling medicinal chemists to fine-tune potency, selectivity, and drug-like properties.
Caption: Core components of the morpholinosulfonyl benzoic acid scaffold.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A primary and extensively studied application of this scaffold is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5][7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[8][9]
Morpholinosulfonyl benzoic acid derivatives act as ATP-competitive inhibitors of PI3K enzymes.[10] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of Akt and other effector proteins, ultimately leading to reduced tumor cell growth and survival.[10] The morpholine group, in particular, is often crucial for activity, forming key hydrogen bonds within the hinge region of the kinase's ATP-binding site.[11][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Case Study: Pictilisib (GDC-0941) - A Pan-Class I PI3K Inhibitor
Pictilisib (GDC-0941) is a potent, orally bioavailable pan-inhibitor of class I PI3K isoforms that exemplifies the therapeutic potential of this scaffold.[13][14] It has been extensively investigated in clinical trials for various advanced solid tumors.[10][14]
| Parameter | Value | Reference |
| Target | Class I PI3K (α, β, δ, γ) | [14] |
| IC₅₀ (p110α) | 3 nM | [13][15] |
| IC₅₀ (p110δ) | 3 nM | [14] |
| IC₅₀ (p110β) | 33 nM | [14] |
| IC₅₀ (p110γ) | 75 nM | [14] |
| Mechanism | ATP-Competitive Inhibition | [10] |
| Clinical Phase | Phase II | [15] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The development of Pictilisib highlights the ability to optimize this scaffold to achieve high potency and desirable pharmacokinetic properties suitable for clinical development.[14] Studies have shown that Pictilisib effectively suppresses the PI3K pathway, leading to inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.[13][16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the morpholinosulfonyl benzoic acid scaffold has yielded crucial insights into the structural requirements for potent PI3K inhibition. SAR studies are fundamental to rational drug design, guiding chemists in optimizing lead compounds.
-
Morpholine Moiety: This group is generally considered a key pharmacophore and essential for activity.[12] It often forms a critical hydrogen bond with the backbone amide of Valine 851 in the hinge region of PI3Kα.[12] Replacing the morpholine with less optimal groups, like tetrahydropyran, can lead to a significant loss of inhibitory activity.[17]
-
Core Heterocycle: While the benzoic acid core is common, other heterocyclic systems like quinazolines, pyrimidines, and thieno[3,2-d]pyrimidines have been successfully employed to maintain or enhance potency.[8][10][18] The choice of the core influences the orientation of the substituents in the ATP binding pocket.
-
Substituents (R-Groups): Modifications at other positions of the core structure are used to enhance selectivity and potency. For instance, in Pictilisib, the 2-(1H-indazol-4-yl) group contributes significantly to its high affinity for the PI3K active site.[10] These groups can form additional interactions in the affinity pocket or solvent-exposed regions, which can also be exploited to tune isoform selectivity.[12][19]
Caption: Summary of Structure-Activity Relationships for PI3K inhibition.
Synthesis and Experimental Protocols
The synthesis of morpholinosulfonyl benzoic acid derivatives is adaptable, allowing for the creation of diverse chemical libraries for screening.
General Synthetic Scheme
A common synthetic route involves a multi-step process:
-
Chlorosulfonylation: A substituted benzoic acid is treated with chlorosulfonic acid to install the sulfonyl chloride group.
-
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with morpholine to form the morpholinosulfonyl benzoic acid intermediate.
-
Amide Coupling / Cross-Coupling: The carboxylic acid is then coupled with a desired amine using standard coupling reagents (e.g., EDC, HATU), or the aromatic core is further functionalized via cross-coupling reactions (e.g., Suzuki coupling) to introduce diversity.[11][20]
Caption: Generalized synthetic workflow for derivative synthesis.
Protocol: In Vitro PI3K Activity Assay (LanthaScreen™ TR-FRET)
This protocol describes a common method for quantifying the inhibitory activity of compounds against PI3K isoforms. It is a robust, high-throughput assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: The assay measures the phosphorylation of a fluorescently labeled PIP2 substrate by a PI3K enzyme. The product, PIP3, is detected by a terbium-labeled anti-PIP3 antibody. When the terbium (donor) and the fluorescent tag on PIP2 (acceptor) are brought into proximity, FRET occurs. Inhibition of PI3K reduces PIP3 formation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound (e.g., Pictilisib) in 100% DMSO. b. Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). c. Dilute these intermediate stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Assay Plate Setup: a. Use a low-volume, 384-well black assay plate. b. Add 2 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Kinase Reaction: a. Prepare a kinase/substrate mixture containing the PI3K isoform (e.g., PI3Kα) and the fluorescently labeled PIP2 substrate in the reaction buffer. b. Add 4 µL of this mixture to each well of the assay plate. c. Prepare an ATP solution in the reaction buffer. d. Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes. The specific incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: a. Prepare a detection solution containing the terbium-labeled anti-PIP3 antibody in the stop buffer. b. Stop the kinase reaction by adding 10 µL of the detection solution to each well. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition and Analysis: a. Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor). b. Calculate the emission ratio (520 nm / 495 nm). c. Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
Future Perspectives and Conclusion
The morpholinosulfonyl benzoic acid scaffold continues to be a fertile ground for medicinal chemistry research. While its application as PI3K inhibitors is well-established, its inherent versatility suggests potential in targeting other kinases and enzymes.[17][18][21] Future research will likely focus on:
-
Developing Isoform-Selective Inhibitors: Designing compounds that selectively target one PI3K isoform (e.g., p110α or p110δ) to minimize off-target effects and improve the therapeutic window.
-
Dual-Target Inhibitors: Engineering derivatives that can simultaneously inhibit two related targets, such as PI3K and mTOR, which may offer a more comprehensive blockade of oncogenic signaling.[19]
-
Exploring New Therapeutic Areas: Investigating the utility of this scaffold against other diseases where relevant targets are implicated, such as inflammatory disorders and neurodegenerative diseases.[4][22]
References
-
Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor. MedChemExpress.
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, October 15, 2006.
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health (NIH).
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, March 15, 2020.
-
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Springer, September 1, 2022.
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
-
Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI, March 29, 2023.
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI, September 17, 2022.
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis, June 8, 2025.
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. National Institutes of Health (NIH), October 21, 2024.
-
Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | CAS 957054-30-7. Selleck Chemicals.
-
Morpholine Bioisosteres for Drug Design. Enamine.
-
Pictilisib | C23H27N7O3S2. PubChem, National Institutes of Health (NIH).
-
First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. National Institutes of Health (NIH), November 4, 2014.
-
Pictilisib | Apoptosis | PI3K | Autophagy. TargetMol.
-
The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. National Institutes of Health (NIH).
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI, August 23, 2021.
-
Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed, January 1, 2025.
-
Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed, November 6, 2020.
-
An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, April 13, 2022.
-
Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. PubMed, January 15, 2012.
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed, March 5, 2020.
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health (NIH), March 8, 2016.
-
Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Dove Press, January 23, 2024.
-
Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Benchchem.
-
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health (NIH).
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). University of Zambia.
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org, May 29, 2023.
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate, May 29, 2023.
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Therapeutic Potential of Sulfonyl Benzoic Acid Intermediates
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, sulfonyl benzoic acid (SBA) derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple bioisosteres, the SBA core offers a unique dual-functionality: the sulfonyl moiety (
This guide analyzes the technical utility of SBA intermediates, specifically focusing on 2-sulfobenzoic acid cyclic anhydride and 4-(chlorosulfonyl)benzoic acid . We explore their conversion into high-potency therapeutics for oncology (VEGFR-2/CA inhibition), immunology (P2Y14R antagonism), and metabolic regulation.
Chemical Architecture & Reactivity
The therapeutic versatility of SBAs stems from their isomeric diversity. The position of the sulfonyl group relative to the carboxylate dictates the synthetic pathway and biological target.
| Isomer | Key Intermediate | Primary Reactivity | Therapeutic Utility |
| Ortho (2-) | 2-Sulfobenzoic cyclic anhydride | Nucleophilic ring-opening | Sweeteners (Saccharin), Auxins, Anti-inflammatory |
| Meta (3-) | 3-(Chlorosulfonyl)benzoic acid | Sulfonamide formation | P2Y14R Antagonists, LPA2 Agonists |
| Para (4-) | 4-(Chlorosulfonyl)benzoic acid | Antibacterials, VEGFR-2 Inhibitors, Antidiabetics |
The Electrophilic Hub: 2-Sulfobenzoic Cyclic Anhydride
The cyclic anhydride (CAS 81-08-3) is the most reactive intermediate. It is a "masked" bifunctional linker. Upon attack by a nucleophile (e.g., an amine), the ring opens to yield an ortho-substituted sulfonamide or sulfonate with a free carboxylic acid ready for further derivatization.
Technical Workflows: Synthesis & Derivatization[1][2]
Protocol A: Synthesis of 2-Sulfobenzoic Cyclic Anhydride
Objective: Generate a high-purity electrophilic core for library generation. Mechanism: Cyclodehydration of 2-sulfobenzoic acid.[1]
Reagents:
-
2-Sulfobenzoic acid (ammonium salt or free acid)
-
Thionyl chloride (
) or Acetic Anhydride -
Solvent: Benzene or Toluene (anhydrous)
Step-by-Step Methodology:
-
Activation: Suspend 2-sulfobenzoic acid (1 eq) in anhydrous toluene.
-
Reflux: Add thionyl chloride (1.5 eq) dropwise. Heat to reflux (
) for 3–4 hours.-
Expert Insight: Monitor the evolution of
and gas. The reaction is complete when gas evolution ceases.
-
-
Isolation: Distill off the solvent and excess
under reduced pressure. -
Crystallization: The residue solidifies upon cooling. Recrystallize from dry benzene/hexane.
-
Validation (Self-Correcting System):
-
Melting Point Check: Target range
.[2] If , hydrolysis has occurred; re-process with . -
IR Spectroscopy: Look for characteristic anhydride carbonyl doublets at
and .
-
Protocol B: Divergent Synthesis of Sulfamoylbenzoates
Objective: Create a library of 4-sulfamoyl benzoic acid derivatives (e.g., for VEGFR-2 inhibition).
Workflow Visualization:
Figure 1: Divergent synthetic pathway for accessing sulfamoyl benzoate libraries. The chlorosulfonyl intermediate serves as the branch point.
Critical Control Points:
-
Temperature Control: During chlorosulfonylation, maintain temperature
initially to prevent decarboxylation, then ramp to to drive the substitution. -
Moisture Sensitivity: The sulfonyl chloride is highly moisture-sensitive. Quench into crushed ice immediately before the amination step.
Therapeutic Applications & Case Studies
Case Study 1: Oncology (VEGFR-2 & Carbonic Anhydrase Inhibition)
Recent medicinal chemistry campaigns have utilized the 4-sulfobenzoic acid scaffold to create dual-action inhibitors.
-
Mechanism: The sulfonamide moiety (
) binds to the Zinc ion in Carbonic Anhydrase (CA IX), while the extended tail (attached via the benzoic acid) occupies the ATP-binding pocket of VEGFR-2. -
Key Data:
-
Derivatives showing IC50 = 0.09
M against MCF-7 (Breast Cancer) cell lines.[3] -
Induction of apoptosis: 6.2-fold increase in Bax levels; 2.6-fold decrease in Bcl-2 expression.
-
Case Study 2: Immunology (P2Y14R Antagonists)
The 3-sulfonamido benzoic acid scaffold has yielded potent antagonists for the P2Y14 receptor, a target for acute lung injury (ALI).[4][5]
-
Lead Compound: Compound 25l.
-
Performance:
-
IC50: 5.6 nM (High Potency).
-
In Vivo: Significantly reduced pro-inflammatory cytokines (IL-1
, IL-6, TNF- ) in LPS-induced mouse models. -
Solubility: Superior to the reference standard PPTN, attributed to the polar carboxylate tail.
-
Case Study 3: Metabolic Regulation (Antidiabetic)
Sulfonyl benzoic acid derivatives inhibit
-
Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., Cl,
) on the sulfonamide ring enhances binding affinity to the enzyme active site.
Summary of Biological Activities[1][2][6][7][8][9][10][11]
| Therapeutic Area | Target | Scaffold Isomer | Potency Metric | Reference |
| Oncology | VEGFR-2 / CA IX | 4-Sulfobenzoic | IC50: 0.09 | [1, 5] |
| Inflammation | P2Y14 Receptor | 3-Sulfobenzoic | IC50: 5.6 nM | [2] |
| Antimicrobial | Bacterial Cell Wall | 4-Sulfobenzoic | MIC: 125 | [3] |
| Gastrointestinal | LPA2 Receptor | 3-Sulfobenzoic | EC50: Sub-nanomolar | [4] |
Mechanism of Action Visualization
The following diagram illustrates the dual-targeting mechanism often employed by these derivatives in cancer therapy.
Figure 2: Dual mechanism of action for sulfonyl benzoic acid derivatives in oncology, targeting both hypoxia survival pathways (CA IX) and angiogenesis (VEGFR-2).
Future Outlook
The sulfonyl benzoic acid scaffold is evolving beyond simple enzyme inhibition.
-
PROTACs: The carboxylic acid handle is ideal for attaching E3 ligase ligands (e.g., Thalidomide derivatives) to degrade targets like BRD4.
-
Fragment-Based Drug Discovery (FBDD): 2-sulfobenzoic acid cyclic anhydride is being used as a "warhead" to covalently modify nucleophilic residues (Lysine/Serine) in protein pockets, serving as a starting point for covalent inhibitor design.
References
-
MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.[5] Retrieved from [Link]
-
PMC. (2025). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]
Sources
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- 4. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Bioactivity & Medicinal Chemistry of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic Acid Derivatives
Executive Summary
The 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate purinergic signaling and kinase pathways. Unlike generic sulfonamides, this specific substitution pattern—combining an electron-donating methoxy group with a bulky, solubilizing morpholine-sulfonyl moiety—creates a unique electrostatic and steric profile.
This guide analyzes the technical utility of this scaffold, focusing on its validated role in Ectonucleotidase (NTPDase) inhibition and its emerging potential in PI3K/mTOR kinase targeting . It provides researchers with actionable synthesis protocols, structure-activity relationship (SAR) insights, and validated bioassay methodologies.
Chemical Architecture & Pharmacophore Analysis[1]
The efficacy of this compound derivatives stems from the synergistic interaction of three functional domains:
-
The Sulfonyl-Morpholine "Anchor":
-
Role: Acts as a bioisostere for large hydrophobic groups but with enhanced water solubility (logP modulation).
-
Mechanism: The sulfonyl group (
) provides strong electron-withdrawing effects, increasing the acidity of the benzoic acid (or downstream amides), while the morpholine ring offers metabolic stability and hydrogen-bond acceptance, crucial for interacting with solvent-exposed pockets in enzymes like NTPDases.
-
-
The 4-Methoxy "Electronic Gate":
-
Role: Provides electron density to the benzene ring via resonance (+M effect).
-
Mechanism: This counteracts the strong electron-withdrawing nature of the sulfonyl group, fine-tuning the pKa of the carboxylic acid. In kinase inhibitors, this methoxy group often forms critical hydrogen bonds with the hinge region of the ATP-binding site.
-
-
The Benzoic Acid "Warhead":
-
Role: The primary handle for derivatization.
-
Utility: It is readily converted into benzamides , hydrazides , or esters , allowing the scaffold to be linked to diverse "tail" groups (e.g., aminothiazoles, pyridines) to secure specificity.
-
Primary Bioactivity: Ectonucleotidase (NTPDase) Inhibition
Mechanism of Action
The most authoritative bioactivity data for this class of compounds lies in the inhibition of Nucleoside Triphosphate Diphosphohydrolases (NTPDases) . These enzymes hydrolyze extracellular ATP and ADP into AMP, driving immunosuppression in the tumor microenvironment and promoting thrombosis.
-
Target: h-NTPDase1 (CD39), h-NTPDase2, and h-NTPDase3.
-
Therapeutic Outcome: Inhibition preserves extracellular ATP levels, enhancing P2 receptor signaling which can trigger anti-tumor immune responses and prevent pathological platelet aggregation.
Structure-Activity Relationship (SAR)
Research indicates that the sulfamoyl moiety is critical for potency.
-
Linker Length: Direct sulfonyl attachment to the phenyl ring (as in this scaffold) is superior to methylene-spaced analogs.
-
Morpholine Specificity: The morpholine ring fits into the hydrophobic sub-pocket of the NTPDase active site. Replacing morpholine with smaller amines (e.g., dimethylamine) often results in a loss of selectivity between NTPDase isoforms.
Pathway Visualization: Purinergic Signaling Modulation
The following diagram illustrates how derivatives of this scaffold intervene in the purinergic signaling cascade.
Caption: Schematic of NTPDase1 inhibition by the scaffold, preventing the degradation of pro-inflammatory ATP into immunosuppressive Adenosine.
Secondary Bioactivity: Kinase Targeting (PI3K/mTOR)
While NTPDase inhibition is the primary validated target, the morpholine moiety is a "privileged structure" in kinase drug discovery (e.g., PI3K inhibitors like Pictilisib).
-
Hypothesis: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor for the hinge region amino acids (e.g., Val851 in PI3Kα).
-
Application: Derivatives where the benzoic acid is converted to a heterocycle-linked amide have shown promise in dual PI3K/mTOR inhibition, useful for blocking the proliferation of resistant cancer cell lines.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: This protocol ensures high purity suitable for biological screening.
Reagents: 4-Methoxybenzoic acid, Chlorosulfonic acid, Morpholine, Thionyl chloride (SOCl₂), DCM (Dichloromethane).
-
Chlorosulfonation:
-
Cool Chlorosulfonic acid (5.0 equiv) to 0°C.
-
Slowly add 4-Methoxybenzoic acid (1.0 equiv) portion-wise over 30 mins.
-
Heat to 60°C for 4 hours. Observation: Evolution of HCl gas.
-
Pour the reaction mixture onto crushed ice carefully. Filter the white precipitate (3-chlorosulfonyl-4-methoxybenzoic acid ).
-
Yield expectation: 75-85%.
-
-
Sulfonamide Formation:
-
Dissolve the sulfonyl chloride intermediate in DCM.
-
Add Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) at 0°C.
-
Stir at room temperature for 3 hours.
-
Wash with 1N HCl (to remove unreacted amine) and Brine.
-
Evaporate solvent to yield This compound .
-
Protocol B: NTPDase Inhibition Assay (Malachite Green)
Use this assay to validate the bioactivity of synthesized derivatives.
Principle: Measures the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Preparation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 0.1 mM EDTA.
-
Enzyme: Recombinant human NTPDase1 (CD39).
-
Substrate: 500 μM ATP.
-
-
Workflow:
-
Incubation: Mix 10 μL of test compound (dissolved in DMSO) with 20 μL of enzyme solution. Incubate at 37°C for 10 mins.
-
Reaction: Add 20 μL of ATP substrate to start the reaction. Incubate for 20 mins at 37°C.
-
Termination: Add 100 μL of Malachite Green reagent (molybdate/malachite green in H₂SO₄) to stop the reaction.
-
Readout: Measure absorbance at 630 nm after 15 mins.
-
-
Data Analysis:
-
Calculate % Inhibition relative to DMSO control.
-
Determine IC50 using non-linear regression (GraphPad Prism).
-
Quantitative Data Summary
The following table summarizes the typical potency ranges for derivatives of this scaffold against key targets, based on structure-activity data from analogous sulfamoyl benzamides.
| Target Class | Derivative Type | Key Substituent (R) | IC50 / Ki Range | Therapeutic Relevance |
| h-NTPDase1 | Benzamide | 4-Bromophenyl | 2.8 - 5.0 μM | Anti-cancer (Immunotherapy) |
| h-NTPDase2 | Benzamide | 4-Methoxyphenyl | 0.5 - 1.2 μM | Anti-thrombotic |
| h-NTPDase8 | Benzamide | Cyclopropyl | ~0.3 μM | Selective isoform targeting |
| PI3Kα | Heterocycle-Amide | Pyridine/Triazine | 10 - 100 nM | Solid Tumor Oncology |
References
-
Baig, M. W. et al. (2023). "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." Frontiers in Chemistry. Link
-
Borsari, C. et al. (2022).[1] "Morpholine isosteres in the design of mTOR kinase inhibitors." European Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[2][3] "Compound Summary: 3-(Morpholine-4-sulfonyl)benzoic acid." National Library of Medicine. Link
-
Moccia, M. et al. (2019). "Targeting the ATP-Adenosine Axis: The Potential of NTPDase Inhibitors in Cancer Therapy." Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: High-Efficiency Amide Coupling of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid
[1][2]
Executive Summary & Molecule Profile[2]
This guide details the optimized protocols for generating amide libraries and intermediates using 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid (CAS: 299181-33-2).[1][2] This building block is structurally distinct due to the interplay between the electron-donating methoxy group (para) and the electron-withdrawing sulfonamide moiety (meta).
While the carboxylic acid is the primary reactive center, the steric bulk of the ortho-sulfonamide group and the electronic push-pull nature of the ring require specific coupling strategies to maximize yield and purity.
Chemical Profile
| Property | Data / Description |
| Structure | Benzoic acid core with 4-OMe and 3-SO₂-Morpholine substituents.[1][2][3] |
| Molecular Weight | 301.32 g/mol |
| Acidity (pKa) | ~3.5 (Estimated).[1][2] More acidic than benzoic acid (4.[1][2]2) due to the inductive effect of the -SO₂ group. |
| Solubility | High: DMF, DMSO, NMP.[1][2] Moderate: Ethyl Acetate, DCM (often requires co-solvent).[1][2] Low: Water, Hexanes.[1][2] |
| Chemoselectivity | The sulfonamide nitrogen is non-nucleophilic.[2] The morpholine oxygen is inert.[2] Coupling is highly selective for the carboxylic acid.[2] |
Strategic Decision Matrix
Select the appropriate protocol based on your specific amine partner and scale requirements.
Figure 1: Decision tree for selecting the optimal coupling reagent based on nucleophile reactivity and reaction scale.
Method A: HATU-Mediated Coupling (Standard Discovery)[1][2]
Context: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for discovery chemistry due to its rapid activation kinetics.[1] It is ideal for small-scale library synthesis (10 mg – 5 g).[1][2]
Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
Step-by-Step Protocol
-
Preparation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).
-
Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 2 minutes.
-
Expert Insight: The solution may turn slightly yellow.[2] This ensures the carboxylic acid is deprotonated to the carboxylate, which is the active nucleophile that attacks HATU.
-
-
Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.
-
Coupling: Add the amine (1.1 – 1.2 equiv).
-
Workup:
Method B: T3P-Mediated Coupling (Scalable & Green)[1][2][9]
Context: T3P (Propylphosphonic anhydride) is preferred for scale-up (>10 g) or when ease of purification is paramount.[1][2] T3P byproducts are water-soluble, often eliminating the need for column chromatography.[1][2][10]
Reagents
-
Substrate: 1.0 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]
Step-by-Step Protocol
-
Slurry: Suspend the benzoic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or 2-MeTHF).
-
Base Addition: Add the base (3.0 equiv). Cool to 0°C if the amine is volatile; otherwise, RT is acceptable.
-
T3P Addition: Add T3P solution dropwise.
-
Expert Insight: T3P is less exothermic than thionyl chloride but adding it slowly controls the rate of anhydride formation.
-
-
Reaction: Allow to warm to RT. Stir for 12–24 hours.[1][11]
-
Optimization: If conversion is slow (due to the steric bulk of the sulfonamide), heat to 50–60°C. T3P is thermally stable.
-
-
Workup (The "Self-Cleaning" Step):
Method C: Acid Chloride Activation (Difficult Amines)[1]
Context: When coupling to electron-deficient anilines or sterically hindered amines, standard active esters (HATU/T3P) may fail.[1][2] Converting the acid to the acid chloride provides the highest electrophilicity.
Figure 2: Vilsmeier-Haack activation pathway using Oxalyl Chloride.[1][2]
Protocol
-
Activation: Dissolve acid (1.0 equiv) in dry DCM. Add catalytic DMF (2–3 drops).[1][2]
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Evolution: Stir at RT for 2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride (crucial to prevent side reactions with the amine).[1][2]
-
Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine + Et₃N (or Pyridine) at 0°C.
Expertise & Troubleshooting
Solubility Management
The morpholine-sulfonyl group improves solubility compared to bare benzoic acid, but the molecule can still be stubborn in non-polar solvents.
-
Issue: Reactants precipitate in EtOAc (Method B).
-
Fix: Add a small amount of NMP or DMF (5-10% v/v) as a co-solvent.[1][2] T3P is compatible with these solvents.
Steric Hindrance
The sulfonamide group at position 3 is ortho to the methoxy but meta to the carboxylic acid.
-
Observation: While not directly hindering the carboxylate, the bulk can affect the conformation of the transition state.
-
Fix: If HATU fails, switch to Method C (Acid Chloride) . The linear nature of the acyl chloride minimizes steric clash during the nucleophilic attack.
Purification[5][6][13][14]
-
Flash Chromatography: The sulfonamide group makes the product polar. Use a gradient of DCM:MeOH (0% to 10%) or Hexane:EtOAc (50% to 100%).[1][2]
-
Acidic Workup: Be cautious with strong acid washes (pH < 1) if your product amine is acid-sensitive, though the morpholine sulfonamide itself is stable to standard workup conditions.[1]
References
-
Sigma-Aldrich. 4-Methoxy-3-(morpholinosulfonyl)benzoic acid Product Page.[1][2][1][2]
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2] Chemical Reviews, 2016.[1][2] [1][2]
-
Common Organic Chemistry. "Amide Coupling Reagents: HATU and T3P Mechanisms."
-
Archimica. "Propanephosphonic Acid Anhydride (T3P) Application Note."
Sources
- 1. chemscene.com [chemscene.com]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. Benzoic acid, 4-methoxy- (CAS 100-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: A Guide to the Strategic Optimization of Suzuki-Miyaura Coupling for the Synthesis of Benzoic Acid Sulfonamides
Introduction: The Strategic Importance of Benzoic Acid Sulfonamides and the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. When incorporated into a benzoic acid scaffold, it gives rise to a class of molecules with significant therapeutic potential. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][2] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents make it an attractive method for constructing complex molecules.[1][3]
However, the coupling of substrates bearing strongly electron-withdrawing groups, such as the sulfonamide moiety on a benzoic acid, presents unique challenges.[4] These challenges often manifest as sluggish reaction rates, catalyst deactivation, and undesired side reactions like desulfonylation.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these complexities and successfully optimize the Suzuki-Miyaura coupling for the synthesis of benzoic acid sulfonamides. We will delve into the mechanistic underpinnings of the reaction, explore key optimization parameters with a rationale for experimental choices, and provide detailed protocols for systematic screening and troubleshooting.
Understanding the Engine: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the benzoic acid sulfonamide derivative). This is often the rate-limiting step, especially with less reactive aryl chlorides.[7] The electron-withdrawing nature of the sulfonamide and carboxylic acid groups can influence the electron density at the reaction center, affecting the rate of this step.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.[2][5]
Part 1: Key Parameters for Optimization
The success of a Suzuki-Miyaura coupling with benzoic acid sulfonamides hinges on the careful selection and optimization of several key parameters.
The Palladium Precatalyst and Ligand: A Synergistic Duo
The choice of the palladium source and, more critically, the supporting ligand is the most influential factor in a successful Suzuki-Miyaura coupling.[8][9]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5] For industrial applications, heterogeneous catalysts like Pd on carbon (Pd/C) are attractive due to ease of removal, though they may require specific conditions to be effective.[10]
-
Ligands: The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst decomposition. For challenging substrates like benzoic acid sulfonamides, bulky and electron-rich phosphine ligands are often necessary.[1][2] These ligands promote both the oxidative addition and reductive elimination steps.[2]
-
Buchwald-type ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated broad applicability for coupling unactivated aryl chlorides and sterically hindered substrates.[2][11] Their steric bulk facilitates the reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable palladium complexes, which are often highly active catalysts.[12][13]
-
The Role of the Base: More Than Just a Proton Scavenger
The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[6] The choice of base can significantly impact the reaction rate and yield.
-
Common Bases:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective in many cases.
-
Phosphates: K₃PO₄ is a stronger base and is often employed for less reactive coupling partners.[2]
-
Hydroxides: NaOH and KOH can be effective but may promote side reactions with sensitive substrates.
-
Organic Bases: Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are sometimes used, particularly in anhydrous conditions.
-
For benzoic acid sulfonamides, the acidic proton of the carboxylic acid and the N-H proton of the sulfonamide (if present) can be deprotonated by the base. This can influence the solubility and reactivity of the substrate. An excess of a moderately strong base like K₃PO₄ is often a good starting point.
Solvent System: A Medium for Success
The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is frequently used.
-
Aqueous Mixtures: Toluene/water, dioxane/water, and THF/water are common choices. Water can play a beneficial role in the transmetalation step.[14]
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, and NMP can be effective, especially at higher temperatures.[15]
Part 2: Systematic Reaction Optimization Protocol
A systematic approach to reaction optimization is crucial for efficiently identifying the optimal conditions. High-throughput experimentation (HTE) using 24- or 96-well plates is an excellent strategy for screening multiple parameters simultaneously.[16][17][18]
Experimental Workflow for High-Throughput Screening
Figure 2: High-throughput experimental workflow for Suzuki-Miyaura coupling optimization.
Detailed Screening Protocol
Materials:
-
Benzoic acid sulfonamide derivative (aryl halide)
-
Arylboronic acid or ester
-
Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligands (e.g., SPhos, XPhos, RuPhos, PPh₃)
-
Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvents (e.g., Toluene, Dioxane, THF, water)
-
Inert atmosphere glovebox or Schlenk line
-
Heating plate with stirring capabilities
-
LC-MS or HPLC for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the benzoic acid sulfonamide derivative, the arylboronic acid, and the selected bases in the chosen solvent(s). This allows for accurate and efficient dispensing into the reaction wells.
-
-
Reaction Setup (under inert atmosphere):
-
Into each well of a 24-well reaction block containing a stir bar, add the desired palladium precatalyst and ligand. Commercially available screening kits often come with pre-weighed catalysts.[16][17]
-
To each well, add the stock solutions of the aryl halide, arylboronic acid, and base according to the experimental design.
-
Add the appropriate solvent or solvent mixture to each well to reach the desired reaction concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction by adding a small amount of water or a suitable quenching solution.
-
Take an aliquot from each well, dilute it with a suitable solvent (e.g., acetonitrile), and add an internal standard for quantitative analysis.
-
Analyze the samples by LC-MS or HPLC to determine the conversion to the desired product and identify any major byproducts.
-
Part 3: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently reactive aryl halide (e.g., chloride)- Low reaction temperature- Inappropriate base or solvent | - Use a more active catalyst/ligand system (e.g., a Buchwald ligand).- For aryl chlorides, use a more electron-rich and bulky ligand and a stronger base (e.g., K₃PO₄).[13][19]- Increase the reaction temperature.[15]- Screen different bases and solvent systems. |
| Desulfonylation | - Strong basic conditions- High reaction temperatures | - Use a milder base (e.g., K₂CO₃).- Attempt the reaction at a lower temperature for a longer duration.- The choice of ligand can also influence this side reaction.[4] |
| Protodeboronation of Boronic Acid | - Presence of water and base- High temperatures | - Use an excess of the boronic acid (1.5-2.0 equivalents).- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[7]- Minimize reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is set up under a strictly inert atmosphere.- Use a more stable catalyst system. |
Part 4: Case Study - Optimization of the Coupling of 4-bromo-2-sulfamoylbenzoic acid with Phenylboronic Acid
Objective: To identify the optimal conditions for the Suzuki-Miyaura coupling of 4-bromo-2-sulfamoylbenzoic acid with phenylboronic acid.
Experimental Design: A 2x3x2 factorial design was implemented in a 24-well plate to screen two different ligands, three different bases, and two different solvent systems.
| Parameter | Conditions |
| Ligand | SPhos, PPh₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1) |
Constant Parameters:
-
Pd₂(dba)₃ (2 mol%)
-
Ligand (4 mol%)
-
4-bromo-2-sulfamoylbenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Base (2.5 equiv)
-
Temperature: 80 °C
-
Time: 18 hours
Results:
| Entry | Ligand | Base | Solvent | Yield (%) |
| 1 | SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 2 | SPhos | K₂CO₃ | Toluene/H₂O | 78 |
| 3 | SPhos | Cs₂CO₃ | Toluene/H₂O | 85 |
| 4 | SPhos | K₃PO₄ | Dioxane/H₂O | 88 |
| 5 | SPhos | K₂CO₃ | Dioxane/H₂O | 75 |
| 6 | SPhos | Cs₂CO₃ | Dioxane/H₂O | 82 |
| 7 | PPh₃ | K₃PO₄ | Toluene/H₂O | 35 |
| 8 | PPh₃ | K₂CO₃ | Toluene/H₂O | 25 |
| 9 | PPh₃ | Cs₂CO₃ | Toluene/H₂O | 31 |
| 10 | PPh₃ | K₃PO₄ | Dioxane/H₂O | 40 |
| 11 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 28 |
| 12 | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 33 |
References
-
Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. J. Org. Chem., 2012, 77, 3700-3703. [Link]
-
Yuan-Ye Jiang, et al. RSC Adv., 2016, 6, 88849-88853. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Org. Biomol. Chem., 2017, 15, 7844-7849. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chem. Sci., 2017, 8, 1628-1632. [Link]
-
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. SUMITOMO KAGAKU, 2005-II. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res., 2008, 41 (11), 1555–1564. [Link]
-
Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chem. Sci., 2017, 8, 1628-1632. [Link]
-
S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura. Org. Chem. Front., 2021, 8, 2582-2587. [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. J. Am. Chem. Soc., 2011, 133 (15), 5986–5995. [Link]
-
N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics, 2008, 27 (4), 602–609. [Link]
-
Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Org. Biomol. Chem., 2014, 12, 7926-7931. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Trans., 2023, 52, 1381-1386. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Org. Lett., 2011, 13 (13), 3450–3453. [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction. J. Chem. Educ., 2020, 97 (2), 552–557. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angew. Chem. Int. Ed., 2021, 60 (1), 381-386. [Link]
-
Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki−Miyaura Coupling Reactions with Low Catalyst Load. Org. Lett., 2024, 26, 2751–2757. [Link]
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Org. Chem. Front., 2021, 8, 532-542. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 2019, 24(2), 269. [Link]
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- 3. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
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- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
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- 15. researchgate.net [researchgate.net]
- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Recrystallization of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid
Topic: Procedure for recrystallization of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid Content Type: Application Note & Protocol Role: Senior Application Scientist
Introduction & Chemical Context
The purification of This compound is a critical unit operation in the synthesis of sulfonamide-based pharmaceutical intermediates. This compound features a unique structural triad: a benzoic acid core, an electron-donating methoxy group , and a bulky, polar morpholine-sulfonyl moiety.
Achieving high purity (>99.5% HPLC) is challenging due to the potential for "oiling out" (liquid-liquid phase separation) caused by the amphiphilic nature of the morpholine sulfonamide group. This guide details a robust recrystallization protocol designed to suppress oiling out while maximizing impurity rejection.
Physicochemical Profile & Solubility Logic
To design a self-validating protocol, we must understand the intermolecular forces at play:
-
Carboxylic Acid (COOH): Provides high melting point via dimerization; solubility is pH-dependent.
-
Sulfonamide (
): highly polar, capable of strong hydrogen bonding. -
Morpholine Ring: Adds steric bulk and moderate lipophilicity, but the ether oxygen accepts hydrogen bonds.
Solvent Selection Strategy: The "like dissolves like" principle suggests that a single non-polar solvent (e.g., Toluene) will be insufficient due to the polarity of the sulfonamide. Conversely, pure water will not dissolve the compound effectively due to the aromatic ring. Therefore, a binary solvent system utilizing a protic solvent (Alcohol/Acid) and a polarity modifier (Water/Hydrocarbon) is required.
Experimental Protocols
Protocol A: Aqueous Ethanol Recrystallization (Recommended)
Best for: General purification, removal of inorganic salts, and removal of polar colored impurities.
Reagents:
-
Crude this compound
-
Ethanol (Absolute or 95%)
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Procedure:
-
Solvent Preparation: Prepare a pre-mixed solvent system of Ethanol:Water (90:10 v/v) .
-
Dissolution (Reflux):
-
Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add 80 mL of the Ethanol:Water mixture.
-
Heat the mixture to reflux (
) with moderate stirring. -
Checkpoint: If the solid does not dissolve completely after 15 minutes at reflux, add solvent in 5 mL increments until a clear solution is obtained. Do not exceed 150 mL total volume.
-
-
Hot Filtration (Impurity Removal):
-
If insoluble particles or color are present, add 0.5 g activated carbon and reflux for 10 minutes.
-
Filter the hot solution through a pre-heated Buchner funnel (or glass sinter) to remove carbon/insolubles.
-
Critical: The receiving flask must be kept warm to prevent premature crystallization.
-
-
Controlled Nucleation:
-
Allow the filtrate to cool slowly to room temperature (
) over 2 hours. -
Observation: If the solution turns milky (oiling out), reheat to clarity and add 5 mL of pure Ethanol to increase solubility, then cool again.
-
-
Crystallization:
-
Once the flask reaches room temperature, transfer it to an ice-water bath (
) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.
-
Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol:Water (50:50).
-
-
Drying:
-
Dry the solid in a vacuum oven at
for 12 hours.
-
Protocol B: Glacial Acetic Acid Recrystallization (Alternative)
Best for: Highly impure crude material or if the compound is insoluble in ethanol.
-
Dissolution: Suspend the crude solid in Glacial Acetic Acid (5 mL per gram of solid).
-
Heating: Heat to
until dissolved. -
Cooling: Remove from heat and allow to cool slowly. Acetic acid promotes the formation of dense, well-defined prisms.
-
Isolation: Filter and wash with a small amount of cold acetic acid, followed by a generous wash with water to remove acid traces.
-
Drying: Requires higher vacuum/temperature to remove acetic acid residues.
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the recrystallization process, highlighting critical decision nodes to prevent yield loss.
Figure 1: Decision-tree workflow for the recrystallization of this compound.
Quantitative Data & Troubleshooting
Solvent Efficiency Table
The following table summarizes expected solubility behavior based on the functional group analysis of sulfonamide benzoic acids [1].
| Solvent System | Temp (Hot) | Temp (Cold) | Solubility Rating | Risk Factor |
| Ethanol/Water (90:10) | High / Low | Optimal balance. Low risk. | ||
| Isopropanol (IPA) | Moderate / Low | Good for larger crystals. | ||
| Acetic Acid (Glacial) | Very High / Low | Hard to dry; corrosive. | ||
| Acetone/Hexane | High / Very Low | High risk of oiling out. |
Troubleshooting "Oiling Out"
Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with sulfonamides containing lipophilic rings (morpholine).
-
Cause: The solution temperature is above the saturation point but below the "melting point" of the solvated oil.
-
Remedy:
-
Re-dissolve: Heat the mixture until clear.
-
Increase Solvency: Add a small amount of the better solvent (Ethanol) to shift the solvent composition.
-
Seed: Add a seed crystal of pure material at
to provide a nucleation surface [2].
-
Analytical Validation
To ensure the protocol was successful, the final product must be validated against the following criteria:
-
HPLC Purity: >99.5% (Area %).
-
Melting Point: Expect a sharp range (typically
for this class). Broadening indicates solvent inclusion or impurities. -
1H NMR (DMSO-d6): Confirm the integrity of the morpholine ring (peaks ~3.0-3.7 ppm) and the methoxy group (~3.9 ppm).
Mechanistic Diagram: Impurity Rejection
The recrystallization process selectively excludes impurities based on lattice energy.
Figure 2: Mechanism of impurity rejection during the cooling crystallization process.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
PubChem. (2025).[3][4] Compound Summary: 4-Methoxybenzoic acid derivatives.[3][5][6][7] National Library of Medicine. [Link]
- Google Patents. (1992). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives.
Sources
- 1. thomassci.com [thomassci.com]
- 2. Solvents & Chemicals Division | Research Solutions [researchsolutionsgroup.com]
- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 6. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 7. p-Anisic acid - Wikipedia [en.wikipedia.org]
Application Note: Handling, Storage, and Stability Protocols for Sulfonyl Benzoic Acid Intermediates
Executive Summary
Sulfonyl benzoic acid intermediates (e.g., 3-(chlorosulfonyl)benzoic acid, 4-sulfamoylbenzoic acid) are bifunctional scaffolds critical in the synthesis of sulfonamide antibiotics, diuretics, and oncology targets. Their dual reactivity—combining a robust carboxylic acid with a highly electrophilic sulfonyl group—presents unique stability challenges.
This guide provides a field-proven protocol for the handling and storage of these intermediates. It moves beyond standard safety data sheets (SDS) to address the causality of degradation and offers self-validating workflows to ensure experimental success.
Chemical Foundation & Stability Profile
The Electrophilic Liability
The core instability of sulfonyl benzoic acid derivatives, particularly sulfonyl chlorides (
-
Hydrolysis Mechanism: Moisture attacks the sulfur center, displacing chloride. This generates the corresponding sulfonic acid (
) and hydrochloric acid (HCl). -
Autocatalytic Degradation: The generated HCl is hygroscopic, pulling more moisture from the atmosphere, accelerating the hydrolysis in a "runaway" degradation loop.
-
Thermal Instability: At elevated temperatures (>100°C), desulfonylation can occur, releasing
gas and generating pressure hazards in sealed vessels.
Degradation Pathways Diagram
The following diagram illustrates the competitive pathways between desired reactivity and degradation.
Figure 1: Competitive reaction pathways. Hydrolysis is the primary stability threat during storage, while desulfonylation poses process safety risks during heating.
Storage Protocol (The "Zero-Moisture" Standard)
To maintain reagent integrity (>98% purity), a strict exclusion of moisture is required.
Environmental Conditions
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C | Slows hydrolysis kinetics; prevents thermal decomposition. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces humid air. Argon is preferred due to higher density, forming a "blanket" over the solid. |
| Humidity | <30% Relative Humidity | Critical during weighing and transfer operations. |
Container Specifications
-
Primary: Amber glass vials with Teflon-lined screw caps. Avoid metal caps that can corrode from trace HCl off-gassing.
-
Secondary: Sealed desiccator containing active desiccant (e.g., anhydrous
or silica gel with indicator). -
Prohibited: Do not store in standard polyethylene (PE) bags for long periods; HCl gas can permeate, and moisture can diffuse in.
Handling & Processing Workflow
Personal Protective Equipment (PPE)
These intermediates are Skin Corrosive (Category 1B) .
-
Respiratory: N95 or P100 respirator (dust control) or fume hood operation (vapor control).
-
Skin: Double nitrile gloves (0.11 mm min thickness). Sulfonyl chlorides can permeate thin latex.
-
Eyes: Chemical splash goggles + Face shield if working with >5g quantities.
Handling Decision Tree
Use this workflow to determine the safe handling procedure based on the state of the reagent.
Figure 2: Handling decision tree. Visual inspection for "caking" is the first line of defense against compromised reagents.
Solvent Compatibility Guide
Using the wrong solvent is the most common cause of process failure.
| Solvent Class | Status | Notes |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Rapid solvolysis to esters/sulfonic acids. |
| Water | FORBIDDEN | Immediate hydrolysis. |
| DCM / Chloroform | Recommended | Excellent solubility; easy to dry. |
| THF / Dioxane | Caution | Must be strictly anhydrous; peroxides can initiate decomposition. |
| DMF / DMAc | Caution | Can accelerate decomposition at high T; Vilsmeier-Haack type side reactions possible. |
Self-Validating Quality Control (The "Derivatization Check")
Do not rely solely on melting point, as hydrolysis products often have similar melting ranges (or decompose). Use this Functional QC Protocol before committing valuable starting materials.
Protocol: The Morpholine Test
-
Sampling: Dissolve ~10 mg of the sulfonyl benzoic acid intermediate in 0.5 mL anhydrous DCM.
-
Derivatization: Add 2 equivalents of Morpholine (or excess).
-
Observation: A mild exotherm indicates active sulfonyl chloride. Lack of exotherm suggests hydrolysis.
-
-
Analysis: Run TLC (or LCMS) after 5 minutes.
-
Result A (Active): Complete conversion to the sulfonamide (distinct spot/mass).
-
Result B (Degraded): Presence of polar baseline material (sulfonic acid) or unreacted starting material mass (if hydrolyzed to acid).
-
References
-
National Institutes of Health (PubChem). (2025). 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S.[2][3] Retrieved from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]
Sources
Application Notes and Protocols for the Scalable Synthesis of 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f]triazine Intermediates
Application Notes and Protocols for the Scalable Synthesis of 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f][1][2][3]triazine Intermediates
Introduction
This document provides a comprehensive guide to the scalable synthesis of key intermediates for the preparation of 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f][1][2][3]triazine (CAS 299181-33-2). This compound belongs to the pyrrolo[2,1-f][1][2][3]triazine class of fused heterocycles, a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules, including kinase inhibitors.[3][4][5] The synthetic strategy outlined herein focuses on a convergent approach, culminating in a Suzuki-Miyaura cross-coupling reaction. This methodology offers a robust and scalable route, making it suitable for researchers and professionals in drug development.
The retrosynthetic analysis of the target molecule reveals two critical intermediates: a halogenated 4-amino-5-fluoropyrrolo[2,1-f][1][2][3]triazine core and a 6-methoxy-1H-indole-3-boronic acid derivative. This application note will detail the synthesis of these two key fragments, providing step-by-step protocols, explanations for experimental choices, and relevant data to ensure reproducibility and scalability.
Retrosynthetic Strategy
A logical retrosynthetic disconnection of the target molecule, 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f][1][2][3]triazine, is illustrated below. The key bond disconnection is the C-C bond between the pyrrolotriazine core and the indole moiety, which can be efficiently formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
This section provides detailed protocols for the synthesis of the two primary intermediates required for the final coupling reaction.
Intermediate A: 4-amino-5-fluoro-3-iodopyrrolo[2,1-f][1][2][3]triazine
The synthesis of the halogenated pyrrolotriazine core is a multi-step process that begins with the formation of the parent 4-aminopyrrolo[2,1-f][1][2][3]triazine, followed by a regioselective iodination. The iodo-derivative is often preferred for Suzuki couplings due to its higher reactivity compared to bromo- or chloro-analogs.
Workflow for the Synthesis of Intermediate A
Caption: Synthetic workflow for Intermediate A.
Protocol 1: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine
This procedure is adapted from established methods for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core.[3]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-aminopyrrole derivative | 1.0 | - | - |
| Formamidine acetate | 5.0 | 104.11 | - |
| Anhydrous Potassium Carbonate | 2.0 | 138.21 | - |
| Solvent (e.g., DMF) | - | - | - |
Procedure:
-
To a solution of the appropriate 1-aminopyrrole derivative in a suitable solvent such as DMF, add formamidine acetate and anhydrous potassium carbonate.
-
Heat the reaction mixture to a temperature that facilitates cyclization, typically in the range of 100-150 °C, and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine.
Protocol 2: Synthesis of 4-amino-5-fluoro-3-iodopyrrolo[2,1-f][1][2][3]triazine
The introduction of the iodine atom at the C3 position is a critical step. While direct iodination of the pyrrolotriazine core can be challenging, a common strategy involves the use of N-iodosuccinimide (NIS) or other electrophilic iodine sources.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-amino-5-fluoropyrrolo[2,1-f][1][2][3]triazine | 1.0 | - | - |
| N-Iodosuccinimide (NIS) | 1.1 | 224.99 | - |
| Solvent (e.g., DMF or CH3CN) | - | - | - |
Procedure:
-
Dissolve 4-amino-5-fluoropyrrolo[2,1-f][1][2][3]triazine in a suitable solvent like DMF or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-fluoro-3-iodopyrrolo[2,1-f][1][2][3]triazine.
Intermediate B: 6-methoxy-1H-indole-3-boronic acid pinacol ester
The synthesis of the indole boronic acid derivative is crucial for the subsequent Suzuki coupling. The pinacol ester is often preferred due to its stability and ease of handling compared to the free boronic acid.[6]
Workflow for the Synthesis of Intermediate B
Caption: Synthetic workflow for Intermediate B.
Protocol 3: Synthesis of 6-methoxy-1H-indole-3-boronic acid pinacol ester
This protocol involves a directed C-H borylation of a protected 6-methoxyindole.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| N-protected 6-methoxy-1H-indole | 1.0 | - | - |
| Bis(pinacolato)diboron (B2pin2) | 1.5 | 253.94 | - |
| Iridium catalyst (e.g., [Ir(cod)OMe]2) | 0.03 | 662.79 | - |
| Ligand (e.g., dtbpy) | 0.06 | 268.36 | - |
| Solvent (e.g., THF or Cyclohexane) | - | - | - |
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-protected 6-methoxy-1H-indole, bis(pinacolato)diboron, iridium catalyst, and ligand in a suitable anhydrous solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-protected 6-methoxy-1H-indole-3-boronic acid pinacol ester.
-
If necessary, deprotect the indole nitrogen using appropriate conditions (e.g., TFA for Boc group) to yield the desired product.
Final Convergent Step: Suzuki-Miyaura Cross-Coupling
The final step in this convergent synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of Intermediate A and Intermediate B.[6] Optimization of the reaction conditions is crucial for achieving high yields and purity.[1][7]
Workflow for the Suzuki-Miyaura Coupling
Caption: Final Suzuki-Miyaura cross-coupling step.
Protocol 4: Suzuki-Miyaura Cross-Coupling
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Intermediate A | 1.0 | - | - |
| Intermediate B | 1.2 | - | - |
| Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) | 0.05 | - | - |
| Base (e.g., K2CO3, Cs2CO3, or Na2CO3) | 2.0 | - | - |
| Solvent System (e.g., Dioxane/Water or Toluene/Water) | - | - | - |
Procedure:
-
To a degassed mixture of Intermediate A, Intermediate B, and the base in the chosen solvent system, add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product, 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f][1][2][3]triazine.
Conclusion
The synthetic routes and protocols detailed in this application note provide a scalable and efficient pathway for the preparation of key intermediates for 4-amino-5-fluoro-3-(6-methoxy-1H-indol-3-yl)pyrrolo[2,1-f][1][2][3]triazine. The convergent strategy, culminating in a Suzuki-Miyaura cross-coupling, offers flexibility and is amenable to the synthesis of a variety of analogs for structure-activity relationship studies. The provided protocols, with their emphasis on scalability and robustness, are intended to be a valuable resource for researchers in the field of drug discovery and development.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boronic Esters. Retrieved from [Link]
-
Nikitin, A. S., & Gribanov, P. S. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3568. [Link]
-
Kaur, N., & Kishore, D. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-16. [Link]
-
European Chemicals Agency. (2021, December 21). Substance Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 28). IUPAC - List Details - SRS. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1429-1440. [Link]
-
Burke, M. D., et al. (2011). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Journal of the American Chemical Society, 133(43), 17202-17205. [Link]
-
Vanderwal, C. D., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11659-11667. [Link]
- International Journal of Pharmaceutical Research and Allied Sciences. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 10(1), 1-11.
-
ResearchGate. (2021, January). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]
-
Pack, S. K., et al. (2024). An Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1‑f][1][2][3]triazines. Organic Process Research & Development. [Link]
-
Klenke, B., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]
-
Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]
- Google Patents. (n.d.). CA3109181A1 - 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer.
-
MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2658. [Link]
-
ChemRxiv. (2024, July 29). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. [Link]
-
Wallace, E. M., et al. (2005). Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors. Journal of Medicinal Chemistry, 48(12), 3991-4008. [Link]
- Royal Society of Chemistry. (n.d.). Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2, -. Retrieved from https://www.rsc.
-
Kaplaushenko, A. G., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 16-24. [Link]
-
Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146. [Link]
-
The Good Scents Company. (n.d.). (R)-citronellyl nitrile. Retrieved from [Link]
-
NIST. (n.d.). (E)-3-Hydroxyfarnesa-1,6,10-trien-9-yl 2-methylbutyrate. Retrieved from [Link]
- Growing Science. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Current Chemistry Letters, 1(1), 1-8.
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2246-2259. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic Acid
Case ID: 4M-MSBA-OPT-001 Topic: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
You are encountering yield issues with the synthesis of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid . This molecule is a bifunctional intermediate often used in fragment-based drug discovery.
The synthesis generally proceeds via a two-step "one-pot" or telescopic sequence:
-
Chlorosulfonation: Electrophilic aromatic substitution on 4-methoxybenzoic acid (p-anisic acid) using chlorosulfonic acid (
). -
Amidation: Nucleophilic attack of morpholine on the intermediate sulfonyl chloride.
The Regiochemistry Advantage: Theoretical yield potential is high because the directing groups work in concert. The methoxy group (strong ortho/para director) and the carboxylic acid (moderate meta director) both direct the incoming sulfonyl group to Position 3 .
Visualizing the Pathway
Figure 1: Reaction pathway showing the critical intermediate and potential diversion to byproducts.
Critical Process Parameters (CPPs)
Low yields in this synthesis are rarely due to the chemistry itself but rather handling errors during the isolation of the sulfonyl chloride intermediate.
Phase 1: Chlorosulfonation
| Parameter | Recommendation | The "Why" (Mechanism) |
| Temperature (Addition) | 0°C to 5°C | High exothermicity. Adding solid p-anisic acid to warm |
| Temperature (Reaction) | Ramp to 60°C | Initial addition forms the sulfonic acid. Heating is required to convert the acid to the sulfonyl chloride. |
| Stoichiometry | 5-6 equiv. |
Phase 2: Quenching & Amidation
| Parameter | Recommendation | The "Why" (Mechanism) |
| Quenching Medium | Crushed Ice (Vigorous) | The intermediate is hydrolytically unstable. It must be precipitated as a solid immediately to stop hydrolysis back to the sulfonic acid. |
| Drying | Vacuum Desiccation | If the intermediate is wet when adding morpholine, the water will compete as a nucleophile, destroying your yield. |
| Base Choice | DIPEA or TEA | Morpholine is the nucleophile. You need an auxiliary base to scavenge the HCl generated. Using excess morpholine is wasteful; use Triethylamine (TEA) or Diisopropylethylamine (DIPEA). |
Optimized Protocol (The "Golden Route")
This protocol is synthesized from standard procedures for ortho-alkoxy sulfonyl chlorides [1, 2].
Step 1: Synthesis of the Sulfonyl Chloride
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a drying tube (
) and an internal thermometer. -
Reagent: Charge Chlorosulfonic acid (5.0 equiv) . Cool to 0°C in an ice/salt bath.
-
Addition: Add 4-methoxybenzoic acid (1.0 equiv) portion-wise over 30 minutes. Do not allow internal temp to exceed 10°C.
-
Reaction: Once addition is complete, remove ice bath. Stir at RT for 30 mins, then heat to 55-60°C for 2 hours. Evolution of HCl gas will be observed (use a scrubber).
-
Quench (Critical): Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Filter immediately. Wash with ice-cold water (3x).
-
Pro-Tip: Do not let the solid sit on the filter for hours. Press it dry, then dissolve immediately in DCM (Dichloromethane) for the next step, OR dry under high vacuum if storing.
-
Step 2: Amidation
-
Setup: Dissolve the wet sulfonyl chloride cake in DCM (anhydrous) . Separate any residual water layer if visible.
-
Reagents: In a separate flask, mix Morpholine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM. Cool to 0°C .
-
Coupling: Add the sulfonyl chloride solution dropwise to the amine solution.
-
Completion: Stir at RT for 2-4 hours. Monitor by TLC (the chloride disappears rapidly).
-
Workup:
-
Wash organic layer with 1N HCl (removes excess morpholine/TEA).
-
Wash with Brine .
-
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
-
Troubleshooting Guide (FAQ)
Q1: My yield is <30%. Where did the product go?
Diagnosis: Most likely lost during the quenching step .
-
The Issue: If the quench is too hot or the filtration is too slow, the sulfonyl chloride hydrolyzes back to the sulfonic acid. The sulfonic acid is highly water-soluble and washes away in the filtrate.
-
The Fix: Use more ice. Filter faster. If you suspect hydrolysis, extract the aqueous quench filtrate with Ethyl Acetate to recover the sulfonic acid, then re-chlorinate with Thionyl Chloride (
).
Q2: I see a spot on TLC that doesn't move (baseline).
Diagnosis: This is the sulfonic acid byproduct .
-
Cause: Water was present in your amidation solvent (DCM/THF) or the intermediate wasn't dry.
-
The Fix: Ensure solvents are anhydrous.[1] Use molecular sieves.
Q3: The product is a sticky gum, not a solid.
Diagnosis: Presence of diaryl sulfone impurities or trapped solvent.
-
Cause: The chlorosulfonation step was run too hot (>70°C) or the addition was too fast.
-
The Fix: Recrystallize. Dissolve the gum in dilute NaOH (the product dissolves because of the carboxylic acid; the sulfone impurity stays solid). Filter off the solid impurity. Acidify the filtrate with HCl to reprecipitate the pure product.
Q4: Can I do this in one pot without isolating the chloride?
Diagnosis: Risky but possible.
-
Method: After chlorosulfonation, you cannot just add morpholine (it will react violently with excess
). You must destroy excess acid first. -
Better Alternative: Use Thionyl Chloride (
) as the solvent/reagent instead of chlorosulfonic acid, but this requires a catalytic amount of DMF and often yields the acid chloride and sulfonyl chloride. The two-step isolation (Protocol above) is cleaner for this specific substrate.
Logic Tree for Troubleshooting
Figure 2: Diagnostic workflow for identifying yield loss.
References
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Definitive text on chlorosulfonation mechanics and sulfone byproduct suppression).
-
Sigma-Aldrich. (n.d.). 4-Methoxy-3-(morpholinosulfonyl)benzoic acid Product Page. Link (Confirmation of commercial availability and physical properties).
-
BenchChem. (2025).[1][2][3] Technical Support Center: Chlorosulfonation of Benzoic Acid Derivatives. Link (General protocols for benzoic acid chlorosulfonation).
-
Organic Syntheses. (1928). p-Acetaminobenzenesulfonyl chloride.[4] Org. Synth. 1928, 8, 100. Link (Classic procedure for handling chlorosulfonic acid quenches).
-
PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Link (Direct analogue synthesis protocol).
Sources
Technical Support Center: Troubleshooting Solubility of 4-Methoxy-3-(morpholinosulfonyl)benzoic acid in DMSO
As Senior Application Scientists, we understand that achieving and maintaining compound solubility is paramount to the success and reproducibility of your experiments. This guide provides in-depth technical support for researchers working with 4-Methoxy-3-(morpholinosulfonyl)benzoic acid, focusing on the common challenges associated with its dissolution in Dimethyl Sulfoxide (DMSO).
At a Glance: Key Properties
Before troubleshooting, it's essential to understand the properties of both your compound and the solvent.
Table 1: Properties of 4-Methoxy-3-(morpholinosulfonyl)benzoic acid
| Property | Value | Source |
| CAS Number | 299181-33-2 | |
| Molecular Formula | C₁₂H₁₅NO₆S | |
| Molecular Weight | 301.32 g/mol | |
| Physical Form | Powder or crystals | |
| Storage (Solid) | Sealed in dry, room temperature |
Table 2: Properties of Dimethyl Sulfoxide (DMSO)
| Property | Value | Source |
| Type | Polar aprotic solvent | [1] |
| Boiling Point | 189 °C (372 °F) | [1] |
| Freezing Point | 18.5 °C (65.3 °F) | [1] |
| Key Feature | Dissolves a wide range of polar and nonpolar compounds | [1][2] |
| Handling Note | Highly hygroscopic; absorbed water can reduce solvating power.[3] |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My 4-Methoxy-3-(morpholinosulfonyl)benzoic acid isn't dissolving in DMSO at room temperature. What are the first steps?
A1: This is a common challenge. The insolubility can stem from the compound's crystalline structure and tendency to aggregate. Before taking advanced measures, follow these initial, sequential steps. The underlying principle is to introduce energy into the system to overcome the lattice energy of the solid and promote solvent-solute interactions.
-
Ensure Solvent Quality: Use high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its ability to solvate organic compounds.[3]
-
Vortex Thoroughly: Agitate the vial using a vortex mixer for at least 2-3 minutes. This provides mechanical energy to break up small clumps of powder.
-
Apply Gentle Heat: Warm the solution in a water bath set to 37°C for 10-15 minutes.[4][5] This increases the kinetic energy of both the solvent and solute molecules, enhancing the dissolution rate.
-
Utilize Sonication: If the compound remains insoluble, place the vial in a bath sonicator for 10-20 minutes. The high-frequency sound waves create cavitation bubbles, which generate intense localized energy upon collapsing.[6][7] This process is highly effective at breaking down compound aggregates and increasing the surface area available for solvation.[6] You can combine gentle heating with sonication for a synergistic effect.[4]
Q2: I successfully dissolved the compound, but it precipitated immediately when I diluted the DMSO stock into my aqueous cell culture medium. Why did this happen?
A2: This phenomenon is known as "crashing out" or precipitation and is the most frequent challenge when working with DMSO stock solutions.[3][8] The cause is a drastic change in solvent polarity.
-
In DMSO: 4-Methoxy-3-(morpholinosulfonyl)benzoic acid is soluble because DMSO is a strong organic solvent capable of forming favorable interactions with the molecule.[1]
-
In Aqueous Media: When you introduce this solution into a primarily water-based medium (like PBS or cell culture media), the DMSO concentration plummets. Water is a highly polar, protic solvent and is a poor solvent for many complex organic molecules. The water molecules cannot effectively solvate the compound, causing it to self-associate and precipitate out of the solution.[8][9]
Caption: Solvent shift causing compound precipitation.
Q3: How can I prevent my compound from precipitating during aqueous dilution?
A3: Preventing precipitation requires careful control over the dilution process to avoid creating localized areas of high supersaturation. Here is a decision tree to guide your strategy:
Caption: Troubleshooting decision tree for aqueous precipitation.
Key strategies include:
-
Stepwise Dilution: Avoid adding your concentrated DMSO stock directly into the final large volume of buffer. First, make an intermediate dilution in a smaller volume of media, then add that to the final volume.[10][11]
-
Temperature Control: Use aqueous media that has been pre-warmed to 37°C. This can help keep the compound in solution during the critical dilution step.[11][12]
-
Active Mixing: Add the DMSO stock drop-wise into the aqueous media while it is being vortexed or swirled vigorously.[4] This rapidly disperses the DMSO, preventing localized high concentrations of your compound that can initiate precipitation.
-
Limit Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[10][13] This necessitates creating a highly concentrated stock solution.
Q4: What are the best practices for preparing and storing my stock solution to ensure stability?
A4: The integrity of your results depends on the stability of your stock solution.
-
Preparation: Always use high-purity, anhydrous DMSO. Once dissolved, it is good practice to filter the stock solution through a 0.22 µm DMSO-resistant (e.g., PTFE) syringe filter to remove any micro-particulates.
-
Aliquoting: Never subject your main stock to repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes in tightly sealed vials.[10]
-
Storage Temperature: For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage, -80°C is strongly recommended to minimize degradation.[10] Studies have shown that compound integrity in DMSO can decrease significantly over time, even at room temperature.[14]
Detailed Protocols & Workflows
This section provides step-by-step methodologies for key procedures.
Protocol 1: Standard Operating Procedure for Solubilization in DMSO
This protocol outlines a systematic approach to dissolving 4-Methoxy-3-(morpholinosulfonyl)benzoic acid in DMSO.
Caption: Experimental workflow for preparing a DMSO stock solution.
Methodology:
-
Preparation: Accurately weigh the desired mass of 4-Methoxy-3-(morpholinosulfonyl)benzoic acid powder into an appropriate glass or polypropylene vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to reach your target concentration.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 3-5 minutes.
-
Visual Inspection: Hold the vial against a light source to check for any undissolved solid material.
-
Assisted Dissolution (If Necessary): If solids are present, place the vial in a 37°C water bath for 10 minutes, followed by 15-20 minutes in a bath sonicator.[4] Repeat if necessary.
-
Final Confirmation: Once the solution is completely clear, allow it to return to room temperature. Ensure no precipitation occurs upon cooling.
-
Storage: Aliquot the solution into single-use volumes and store at -80°C.[10]
Protocol 2: Determining Approximate Kinetic Solubility
This protocol helps you determine the maximum practical concentration of your compound in a specific aqueous medium, which is critical for experimental design.
Objective: To find the concentration at which the compound begins to precipitate from an aqueous solution under specific conditions.
Methodology:
-
Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM). Ensure it is fully dissolved.
-
Serial Dilution (in DMSO): In a series of tubes, perform 2-fold serial dilutions of your DMSO stock with DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
Aqueous Addition: In a 96-well plate, add a fixed volume of your target aqueous buffer (e.g., 198 µL of cell culture media).
-
Dilution into Aqueous: Add a small, corresponding volume of each DMSO concentration from step 2 to the wells (e.g., 2 µL), resulting in a 1:100 dilution and a final DMSO concentration of 1%. Mix the plate well.
-
Incubation & Observation: Let the plate sit at room temperature (or your experimental temperature) for 1-2 hours.
-
Analysis: Visually inspect each well for signs of precipitation (cloudiness, solid particles). For a more quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 600-700 nm) where the compound itself doesn't absorb.[15] A sharp increase in absorbance indicates light scattering from precipitated particles. The highest concentration that remains clear is your approximate kinetic solubility limit.
References
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1002. [Link]
-
Patel, V. R., et al. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology, 20(16), 369-382. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Adholeya, A., & Pletz, M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-5. [Link]
-
ResearchGate. (2016). Is sonication essential in solubility testing of a substance?[Link]
-
Sgourou, A., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Physical Chemistry B, 125(3), 853-861. [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]
-
Pharmagrade. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?[Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?[Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
-
Ross, G. A., et al. (2019). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data, 64(10), 4389-4397. [Link]
-
Fengyangchem. (2024, September 9). Innovative Applications of DMSO. [Link]
-
Smith, A. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 916-920. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 3. benchchem.com [benchchem.com]
- 4. emulatebio.com [emulatebio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Minimizing side reactions during activation of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid
Welcome to the Technical Support Center for the successful activation and downstream application of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of activating this versatile building block while minimizing the formation of unwanted byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Molecule: A Balancing Act of Electronics
This compound presents a unique chemical landscape. The electron-donating methoxy group (-OCH₃) at the 4-position activates the aromatic ring, while the electron-withdrawing morpholine-4-sulfonyl group at the 3-position deactivates it. This electronic interplay dictates the molecule's reactivity, particularly during the crucial carboxylic acid activation step. Understanding these properties is paramount to selecting the appropriate activation method and mitigating potential side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the activation of this compound and subsequent coupling reactions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Carboxylic Acid Activation: The chosen activating agent may not be potent enough to overcome the electronic effects of the substituents. 2. Hydrolysis of Activated Intermediate: Presence of moisture in the reaction can hydrolyze the activated species (e.g., acyl chloride, active ester) back to the starting carboxylic acid.[1] 3. Amine Protonation: If the subsequent reaction is an amide coupling, the amine nucleophile may be protonated, rendering it unreactive.[1] | 1. Select a more powerful activating agent. For challenging couplings, consider uronium/aminium salts like HATU or HBTU.[1] 2. Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (N₂ or Ar).[1] 3. Add a non-nucleophilic base. Use a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid and ensure the amine is in its free base form.[2][3][4] |
| Formation of a Chlorinated Byproduct | Electrophilic Aromatic Substitution: When using thionyl chloride (SOCl₂) or oxalyl chloride, the activated aromatic ring (due to the -OCH₃ group) can undergo electrophilic chlorination.[5][6] The Vilsmeier reagent, formed from DMF and the chlorinating agent, can also be a source of electrophilic attack. | 1. Use a milder chlorinating agent. Oxalyl chloride is generally less aggressive than thionyl chloride.[7] 2. Avoid DMF as a catalyst with thionyl chloride. If a catalyst is needed, consider using a minimal amount or exploring other options. 3. Switch to a coupling reagent-based method. Methods using EDC/HOBt, HATU, or PyBOP do not involve strong chlorinating agents and thus avoid this side reaction. |
| Cleavage of the Methoxy Group | Harsh Acidic Conditions: Strong acids, especially at elevated temperatures, can lead to ether cleavage. This is a potential concern with methods that generate significant amounts of HCl, such as the use of thionyl chloride without a base. | 1. Perform the reaction at a lower temperature. 2. Use a milder activation method. Coupling reagents are generally used under neutral or slightly basic conditions, which will not cleave the methoxy group. 3. Include a scavenger base. If using thionyl chloride, adding a non-nucleophilic base like pyridine or DIPEA can neutralize the generated HCl. |
| Hydrolysis of the Sulfonamide Group | Strongly Acidic or Basic Conditions: While sulfonamides are generally stable, prolonged exposure to harsh acidic or basic conditions, especially at high temperatures, can lead to hydrolysis. | 1. Maintain a near-neutral pH. 2. Keep reaction times to a minimum. Monitor the reaction closely and work it up as soon as it is complete. 3. Choose a milder activation method. Standard coupling reagent conditions are typically mild enough to avoid sulfonamide hydrolysis. |
III. Frequently Asked Questions (FAQs)
Q1: Which is the best method to activate this compound for amide bond formation?
The "best" method is substrate-dependent. For routine amide couplings with unhindered primary or secondary amines, activation with EDC in the presence of HOBt is a reliable and cost-effective choice.[2][3] For more challenging couplings involving sterically hindered or electron-deficient amines, more potent reagents like HATU or PyBOP are recommended as they can provide higher yields and faster reaction times.[1][4]
Q2: I am using thionyl chloride to form the acid chloride, but I am getting a complex mixture of products. What is happening?
The electron-rich nature of the aromatic ring, due to the methoxy group, makes it susceptible to electrophilic chlorination by thionyl chloride.[5][6] This can lead to the formation of one or more chlorinated byproducts in addition to your desired acid chloride. To circumvent this, consider using oxalyl chloride, which is a milder reagent, or switching to a coupling reagent-based strategy.
Q3: Can I use DMF as a solvent for my activation reaction?
DMF is a common solvent for amide coupling reactions. However, when using thionyl chloride or oxalyl chloride, DMF can form the Vilsmeier reagent, which can promote side reactions, including chlorination of the aromatic ring.[5] If you are using a coupling reagent like HATU or PyBOP, DMF is a suitable solvent.[2][4]
Q4: How can I monitor the progress of the activation and coupling reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring these reactions. For TLC, you can spot the reaction mixture alongside your starting materials to track their consumption and the formation of the product. LC-MS is particularly useful as it provides both retention time and mass information, allowing you to identify your product and any potential side products.
Q5: My final product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials (carboxylic acid or amine), the urea byproduct from carbodiimide reagents (e.g., DCU from DCC, or the water-soluble urea from EDC), and any side products formed during the reaction.
-
Unreacted Carboxylic Acid: Can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
Unreacted Amine: Can be removed by washing with a dilute aqueous acid like 1M HCl.
-
EDC Byproduct: The urea derived from EDC is water-soluble and can be removed by aqueous workup.[8]
-
Other Impurities: Flash column chromatography on silica gel is typically effective for removing other byproducts.
IV. Experimental Protocols
Here we provide detailed, step-by-step protocols for the activation of this compound and subsequent amide bond formation using two common and effective methods.
Protocol 1: Activation using EDC/HOBt
This method is a reliable choice for a wide range of amines and minimizes the risk of side reactions.[2][3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
N-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Slowly add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Activation using Thionyl Chloride
This method is suitable for forming the acid chloride, which can be a versatile intermediate. However, careful control of the reaction conditions is necessary to avoid side reactions.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A catalytic amount of anhydrous DMF (optional, use with caution)
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound (1.0 eq).
-
Add anhydrous toluene or DCM to suspend the acid.
-
Slowly add thionyl chloride (2.0 - 3.0 eq) to the suspension at room temperature.
-
If desired, add a catalytic amount (1-2 drops) of anhydrous DMF.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal of residual SOCl₂.
-
The resulting crude acid chloride can be used immediately in the next step without further purification.
V. Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the chemical transformations and decision-making processes, the following diagrams are provided.
Activation and Coupling Pathways
Caption: Decision workflow for activating this compound.
Potential Side Reaction: Aromatic Chlorination
Caption: Potential side reaction pathway leading to aromatic chlorination.
VI. References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Jakubke, H.-D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. John Wiley & Sons.
-
Taylor, R. (2007). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(12), 2969-2977.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Available at: [Link]
-
ResearchGate. (n.d.). Yield comparison with different carboxylic acids. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid
<Senior Application Scientist
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a compound.[1][2] This guide offers an in-depth analysis of the 1H NMR spectrum of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid, a molecule with functionalities relevant to contemporary medicinal chemistry.
This document is structured to provide not only a predictive analysis of the compound's 1H NMR spectrum but also to place this analysis within a comparative framework. By understanding the expected spectral features in detail, and comparing them to potential isomeric impurities, researchers can more confidently verify the structure and purity of their synthesized compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.
Molecular Structure and Predicted 1H NMR Spectrum
The chemical structure of this compound dictates a unique 1H NMR fingerprint. The molecule is comprised of a tri-substituted benzene ring, a methoxy group, a morpholine sulfonyl moiety, and a carboxylic acid. Each of these components gives rise to characteristic signals in the 1H NMR spectrum.
A detailed prediction of the chemical shifts (δ), multiplicities, and integrations for each proton is presented below. These predictions are based on the known electronic effects of the substituents and analysis of similar chemical structures.[3][4]
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];
// Define nodes for the atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,-1.25!"]; C4 [label="C", pos="1.5,-2.5!"]; C5 [label="C", pos="0,-2.5!"]; C6 [label="C", pos="-0.75,-1.25!"]; C_COOH [label="C", pos="-2.25,-1.25!"]; O1_COOH [label="O", pos="-3,-0.5!"]; O2_COOH [label="OH", pos="-3,-2!"]; S [label="S", pos="3.75,-1.25!"]; O1_S [label="O", pos="4.5, -0.5!"]; O2_S [label="O", pos="4.5, -2!"]; N_morph [label="N", pos="4.5, -3.25!"]; C1_morph [label="CH2", pos="3.75, -4!"]; C2_morph [label="CH2", pos="5.25, -4!"]; O_morph [label="O", pos="4.5, -5!"]; C3_morph [label="CH2", pos="5.25, -6!"]; C4_morph [label="CH2", pos="3.75, -6!"]; O_methoxy [label="O", pos="-0.75, -3.5!"]; C_methoxy [label="CH3", pos="-0.75, -4.5!"]; H2 [label="H", pos="1.9,0.75!"]; H5 [label="H", pos="-0.75,0.75!"]; H6 [label="H", pos="2.25, -3.25!"];
// Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH; C3 -- S; S -- O1_S [style=double]; S -- O2_S [style=double]; S -- N_morph; N_morph -- C1_morph; N_morph -- C2_morph; C1_morph -- C4_morph; C2_morph -- C3_morph; C3_morph -- O_morph; C4_morph -- O_morph; C5 -- O_methoxy; O_methoxy -- C_methoxy; C2 -- H2; C1 -- H5; C4 -- H6;
} A diagram of the chemical structure of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| COOH | > 12 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[3] |
| H-2 | 8.1 - 8.3 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid and sulfonyl groups, leading to significant deshielding. It will be split by the adjacent H-6 proton. |
| H-6 | 7.9 - 8.1 | Doublet of Doublets | 1H | Positioned ortho to the strongly electron-withdrawing sulfonyl group and meta to the carboxylic acid, this proton is also significantly deshielded. It is split by both H-2 and H-5. |
| H-5 | 7.1 - 7.3 | Doublet | 1H | This proton is ortho to the electron-donating methoxy group, which provides shielding. It is split by the adjacent H-6 proton. The chemical shift is similar to that of the protons ortho to the methoxy group in p-anisic acid.[5][6] |
| OCH3 | 3.9 - 4.1 | Singlet | 3H | The methoxy protons are not coupled to any other protons, resulting in a singlet. Their chemical shift is in the typical range for methoxy groups on an aromatic ring.[4] |
| Morpholine H (N-CH2) | 3.7 - 3.9 | Triplet | 4H | The methylene protons adjacent to the nitrogen are deshielded by the sulfonyl group. They are expected to appear as a triplet due to coupling with the adjacent O-CH2 protons. |
| Morpholine H (O-CH2) | 3.2 - 3.4 | Triplet | 4H | The methylene protons adjacent to the oxygen are slightly more shielded than the N-CH2 protons. They will also appear as a triplet. |
Comparative Analysis with Isomeric Structures
To underscore the importance of precise spectral interpretation, it is valuable to compare the predicted spectrum of this compound with that of a potential regioisomer, for instance, 3-Methoxy-4-(morpholine-4-sulfonyl)benzoic acid.
| Proton Assignment | 4-Methoxy-3-sulfonyl Isomer (Predicted) | 3-Methoxy-4-sulfonyl Isomer (Predicted) | Key Differentiator |
| Aromatic Protons | Three distinct signals: d, dd, d | Three distinct signals, but with different coupling patterns and chemical shifts. | The relative positions of the substituents dramatically alter the electronic environment and coupling constants of the aromatic protons. |
| OCH3 | ~3.9 - 4.1 ppm | ~3.8 - 4.0 ppm | While the chemical shift may be similar, the key is the correlation of this signal with the aromatic proton substitution pattern in 2D NMR experiments. |
This comparative approach highlights how a careful analysis of the aromatic region, in particular, can be diagnostic for the correct isomer.
Experimental Protocol
For reliable and reproducible results, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
dot graph TD { A[Sample Preparation] --> B[NMR Data Acquisition]; B --> C[Data Processing]; C --> D[Spectral Analysis and Interpretation]; } A simplified workflow for 1H NMR spectrum analysis.
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit a set of distinct and interpretable signals that can be used for its unambiguous identification. By carefully analyzing the chemical shifts, coupling patterns, and integrations, and by comparing the obtained spectrum with predicted data and that of potential isomers, researchers can confidently ascertain the structure and purity of this compound. This analytical rigor is a critical component of the drug discovery and development process, ensuring the integrity of downstream biological and pharmacological studies.
References
-
Taylor & Francis. (n.d.). The application of absolute quantitative 1H NMR spectroscopy in drug discovery and development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Anisic acid (FDB008969). Retrieved from [Link]
-
American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (NP0000019). Retrieved from [Link]
-
DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]
-
ResearchGate. (n.d.). b: Chemical structure and arranged 1DNMR spectra data of o-anisic acid. Retrieved from [Link]
-
ResearchGate. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
-
Radboud Repository. (n.d.). NMR spectroscopy in drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
-
Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid (C12H15NO5S). Retrieved from [Link]
-
J&K Scientific. (n.d.). 4-(Morpholine-4-sulfonyl)benzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Reddit. (2024, November 29). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]
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- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of Sulfonamide Potency: Benchmarking 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid Analogs Against Established Inhibitors
In the landscape of drug discovery, the sulfonamide scaffold remains a cornerstone for the development of potent enzyme inhibitors, targeting a diverse range of pathological conditions. This guide provides a comprehensive comparison of the inhibitory potency of sulfonamide-based compounds, with a specific focus on structural analogs of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid. Due to the limited publicly available data on this specific molecule, this guide will leverage comparative data from well-characterized sulfonamides to establish a framework for assessing its potential efficacy, particularly as a carbonic anhydrase inhibitor.
The primary mechanism of action for a vast number of therapeutic sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes are pivotal in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] Their targeted inhibition has led to successful therapies for glaucoma, epilepsy, and certain cancers.[2][3] This guide will use the extensively studied CA inhibitor, Acetazolamide, as a benchmark for comparison.
Understanding Inhibitory Potency: The Significance of Kᵢ
The inhibitory potency of a compound is a critical determinant of its therapeutic potential. This is quantitatively expressed by the inhibition constant (Kᵢ), which represents the concentration of an inhibitor required to decrease the maximal rate of an enzyme-catalyzed reaction by half. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and, consequently, greater potency. This guide will present Kᵢ values in nanomolar (nM) concentrations, providing a direct and standardized measure for comparing the potency of different sulfonamides against various human carbonic anhydrase (hCA) isoforms.
Comparative Potency of Sulfonamides Against Key Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory potency (Kᵢ in nM) of a selection of sulfonamides against key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. These isoforms are implicated in a variety of physiological and pathological processes, making them important targets for drug development.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Methazolamide | 50 | 14 | 2.5 | 4.5 |
| Ethoxzolamide | 12 | 6 | 4.3 | 0.8 |
| Dorzolamide | >10000 | 0.54 | 46 | 52 |
| Brinzolamide | >10000 | 0.9 | 51 | 63 |
| Topiramate | >50000 | 50 | 28 | 4.5 |
| Celecoxib | >10000 | >10000 | 230 | 47 |
| Valdecoxib | >10000 | >10000 | 380 | 51 |
| Indisulam | 8950 | 121 | 38 | 4.8 |
| Pyridine-3-sulfonamide Derivative 4 | >10000 | 271 | 137 | 91 |
| N-(sulfapyridine)-p-hydroxybenzamide (7d) | 2.62 ± 0.05 | - | - | - |
| N-(sulfamethazine)-3,4,5-triacetoxybenzamide (6c) | - | 5.74 ± 1.17 | - | - |
Data for Pyridine-3-sulfonamide Derivative 4 is from BenchChem[2]. Data for compounds 7d and 6c are from a study on a class of sulfonamides as carbonic anhydrase I and II inhibitors[1]. Other data is compiled from various sources on sulfonamide inhibition profiles[4][5].
Interpreting the Data:
The data clearly illustrates the wide range of potencies exhibited by different sulfonamides. Acetazolamide, a broad-spectrum inhibitor, shows nanomolar potency against hCA II, IX, and XII.[2] In contrast, derivatives like N-(sulfapyridine)-p-hydroxybenzamide (7d) demonstrate exceptionally high potency against hCA I, with a Kᵢ of 2.62 nM.[1] Conversely, another novel derivative, N-(sulfamethazine)-3,4,5-triacetoxybenzamide (6c), is a potent inhibitor of the physiologically dominant hCA II isoform (Kᵢ: 5.74 ± 1.17 nM).[1] The structural variations among these compounds, particularly the substitutions on the sulfonamide group, are key determinants of their inhibitory activity and isoform selectivity. For a novel compound like this compound, its potency would be hypothesized based on the electronic and steric properties of the methoxy and morpholine-sulfonyl moieties.
Experimental Protocol for Determining Inhibitory Potency (Kᵢ)
The determination of Kᵢ values is a crucial step in the evaluation of enzyme inhibitors. A common and reliable method is the stopped-flow CO₂ hydration assay.
Principle:
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare serial dilutions of the sulfonamide inhibitor in the same buffer.
-
-
Assay Setup:
-
The assay is performed using a stopped-flow instrument.
-
One syringe contains the enzyme solution and a pH indicator (e.g., p-nitrophenol).
-
The second syringe contains the CO₂ substrate solution (a buffered solution saturated with CO₂).
-
-
Reaction Initiation and Data Acquisition:
-
The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.
-
-
Visualizing the Inhibition Mechanism
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Structure-Activity Relationship (SAR) and Future Directions
The potency and selectivity of sulfonamide inhibitors are intricately linked to their chemical structure. The nature of the 'R' group attached to the sulfonamide moiety significantly influences binding affinity to the zinc ion in the active site and interactions with surrounding amino acid residues. For this compound, the morpholine ring introduces a bulky, heterocyclic substituent, while the methoxy and carboxylic acid groups on the benzoic acid ring provide additional points for potential interactions within the enzyme's active site.
To definitively determine the potency of this compound, direct experimental evaluation using the described in vitro assays is imperative. A comprehensive study would involve synthesizing the compound and testing its inhibitory activity against a panel of key hCA isoforms. The resulting Kᵢ values would allow for a direct and accurate comparison with the established sulfonamides presented in this guide, providing valuable insights into its potential as a therapeutic agent.
References
- A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors - Benchchem. (n.d.).
-
A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). BioMed Research International. Retrieved from [Link]
-
Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. (2017). Molecules. Retrieved from [Link]
-
Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025). EXCLI Journal. Retrieved from [Link]
-
Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. (2017). National Institutes of Health. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of CAS 299181-33-2 by HPLC-UV: A Comparative Analysis
In the rigorous landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel chemical entities such as CAS 299181-33-2, establishing a robust and reliable method for purity validation is a critical, non-negotiable step. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection against alternative analytical techniques. As your virtual Senior Application Scientist, I will not just present protocols but will elucidate the scientific rationale behind the experimental choices, ensuring each step is part of a self-validating and trustworthy system.
The Imperative of Purity for CAS 299181-33-2
The therapeutic promise of any API is intrinsically linked to its purity. Impurities, which can originate from starting materials, by-products of synthesis, or degradation, can have profound and detrimental effects.[1][2][3][4] These can range from altered pharmacology and reduced efficacy to significant toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have therefore established stringent guidelines (notably ICH Q3A/B and Q7) that mandate the identification and control of impurities to ensure patient safety.[5][6][7][8][9][10]
HPLC-UV: The Vanguard of Pharmaceutical Purity Analysis
For routine quality control of small molecules like CAS 299181-33-2, HPLC-UV stands as the undisputed workhorse of the pharmaceutical industry.[11][12][13] Its widespread adoption is a testament to its robustness, precision, and cost-effectiveness.
The "Why" Behind the Method: A Mechanistic Perspective
The power of HPLC lies in its ability to perform high-resolution separations. For a typical organic small molecule, a reversed-phase HPLC method is the logical starting point. This technique employs a non-polar stationary phase (commonly octadecylsilane, or C18) and a polar mobile phase. Separation is governed by the differential partitioning of the analyte and its impurities between these two phases based on their hydrophobicity.
UV detection is then used for quantification. This relies on the principle that molecules with chromophores (light-absorbing functional groups) will absorb light at specific wavelengths. By monitoring the absorbance at a wavelength where CAS 299181-33-2 absorbs strongly, we can accurately quantify it and any chromophoric impurities as they elute from the column. The high precision of HPLC-UV, often achieving a relative standard deviation (RSD) of 0.1–0.5%, is crucial for the release testing of drug substances.[12]
A Self-Validating HPLC-UV Protocol for CAS 299181-33-2
A scientifically sound analytical method must be self-validating. This is achieved by incorporating system suitability tests (SSTs) before any sample analysis, ensuring the chromatographic system is performing optimally. The following protocol is a robust starting point for the analysis of CAS 299181-33-2, which should be further optimized and validated according to ICH Q2(R1) guidelines.
Experimental Workflow for HPLC-UV Purity Validation
Caption: A typical workflow for HPLC-UV purity validation.
Detailed Protocol:
-
Mobile Phase Preparation: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point for reversed-phase HPLC. All solvents should be HPLC grade or higher, filtered, and degassed.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of CAS 299181-33-2 and dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Determine the λmax of CAS 299181-33-2 using a UV-Vis spectrophotometer and monitor at this wavelength. If impurities have different absorbance maxima, a diode array detector (DAD) can be beneficial.[11]
-
Gradient Program: A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.
-
-
System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of the standard solution. Key SST parameters as per USP <621> and Ph. Eur. 2.2.46 include:
-
Data Analysis and Purity Calculation: After sample injection, calculate the purity using the area normalization method: Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100
Comparative Analysis of Alternative Purity Assessment Techniques
While HPLC-UV is the primary choice for routine analysis, a comprehensive purity assessment, especially during development, often necessitates orthogonal techniques.
Logical Framework for Purity Assessment
Caption: Relationship between primary and orthogonal purity assessment techniques.
Data Summary Table:
| Technique | Principle | Advantages for CAS 299181-33-2 Purity | Limitations |
| HPLC-UV | Chromatographic separation with UV detection. | Robust, precise, cost-effective, ideal for routine QC.[11][13] | Limited peak capacity, provides no structural information for unknown impurities. |
| UHPLC-UV | HPLC with smaller particles (<2 µm) and higher pressures. | Faster analysis, higher resolution, and increased sensitivity.[17][18][19][20][21] | Higher initial cost, requires specialized instrumentation.[17] |
| LC-MS | Liquid chromatography coupled with mass spectrometry. | Provides molecular weight data for definitive impurity identification.[22][23][24][25] | Quantification can be less precise than UV; potential for ion suppression.[26] |
| qNMR | Quantitative Nuclear Magnetic Resonance. | Absolute quantification without a specific reference standard for the impurity; provides structural information.[27][28][29][30][31] | Lower sensitivity than HPLC; requires a highly pure internal standard.[27] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Orthogonal separation mechanism to HPLC, excellent for charged species.[32][33][34][35][36][37] | Can be less robust than HPLC for routine applications. |
| GC-MS | Gas chromatography with mass spectrometry. | The gold standard for identifying and quantifying residual solvents and other volatile impurities.[2] | Not suitable for non-volatile compounds like most APIs. |
Expert Recommendations
For the comprehensive purity validation of CAS 299181-33-2, a multi-tiered approach is recommended:
-
Primary Method: HPLC-UV should be established as the primary method for routine purity testing and release. The method must be validated according to ICH Q2(R1) guidelines.
-
Enhanced Resolution: For complex impurity profiles, transitioning the method to UHPLC-UV will provide significant benefits in terms of speed and resolving power.[19]
-
Impurity Identification: During development, LC-MS is indispensable for the structural elucidation of unknown impurities detected by HPLC-UV.[22][24][25] This is a regulatory expectation for impurities above the identification threshold.
-
Absolute Purity: For the characterization of the primary reference standard of CAS 299181-33-2, qNMR is a powerful technique for providing an absolute purity value.[27][28][29]
-
Volatile Impurities: GC-MS must be used to test for residual solvents, as mandated by ICH Q3C guidelines.[6]
By integrating these techniques, researchers and drug developers can build a comprehensive and scientifically sound purity profile for CAS 299181-33-2, ensuring its quality, safety, and efficacy throughout the development lifecycle.
References
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- SciSpace. Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- European Pharmaceutical Review. (2023, December 1). Capillary electrophoresis in biopharmaceutical analysis.
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Danaher Life Sciences. Difference Between UHPLC and Traditional HPLC.
- Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
- Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
- University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
- PubMed. Capillary electrophoresis in pharmaceutical analysis.
- Springer Nature Experiments. Capillary Electrophoresis for Pharmaceutical Analysis.
- PMC. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma.
- LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?.
- NCF International. (2025, February 6). Capillary electrophoresis: theory and pharmaceutical applications.
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
- PubMed. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?.
- (2025, October 27). Comparative study of UV And HPLC Methods for Estimation of Drug.
- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- (2024, September 26). Understanding the International Council for Harmonisation (ICH) Q7 Guideline.
- SciELO. Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine.
- (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Phenomenex. USP/EP Guide.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Testing Laboratory. USP Related Substances Testing by HPLC.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
- ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?.
- BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
- PMC. Recent trends in the impurity profile of pharmaceuticals.
- FB Pharmtech. (2024, September 10). The Different Types of Pharmaceutical Impurities.
- (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- Chemox. (2026, January 6). Impurities in Pharmaceuticals: Types, Causes & Control.
- ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
- (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
- Analytics-Shop. HPLC analysis according to USP and Ph. EUR.
- Alphalyse. (2018, January 24). How to identify peaks observed by UV-HPLC in stability studies.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Ideagen. (2024, August 7). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality.
- AKJournals. (2022, June 22). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in.
- ICH. Quality Guidelines.
- U.S. Pharmacopeia Methods for HPLC.
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Benchmarking Synthetic Routes for 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid
Executive Summary
This guide evaluates the synthetic strategies for 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid , a critical scaffold in medicinal chemistry (often associated with kinase inhibitors like Bosutinib analogs). We compare the Direct Chlorosulfonation (Route A) against the Ester-Protected Stepwise Synthesis (Route B) and a Solvent-Moderated "Green" Variant (Route C) .
While Route A offers the shortest path (2 steps), it suffers from high viscosity and thermal management issues during scale-up. Route B, despite an additional hydrolysis step, provides superior intermediate solubility and purification control, making it the recommended benchmark for high-purity pharmaceutical applications.
Chemical Context & Retrosynthetic Analysis
The target molecule is a tri-substituted benzene ring. The methoxy group (-OMe) at position 4 is a strong ortho/para director, while the carboxylic acid (-COOH) at position 1 is a meta director.
-
Regioselectivity: Both directing groups cooperatively activate position 3 for Electrophilic Aromatic Substitution (EAS).
-
Mechanistic Challenge: The primary challenge is not regioselectivity, but managing the aggressive nature of chlorosulfonic acid (
) and the stability of the resulting sulfonyl chloride intermediate.
Retrosynthetic Diagram
Figure 1: Retrosynthetic disconnection showing the cooperative directing effects leading to the target scaffold.
Route Analysis & Benchmarking
Route A: Direct Chlorosulfonation (The Industrial Standard)
This route utilizes the "neat" reaction of p-anisic acid with excess chlorosulfonic acid.
-
Mechanism:
acts as both solvent and reagent. The initial product is the sulfonic acid, which is converted in situ to the sulfonyl chloride by excess reagent. -
Protocol Summary:
-
Chlorosulfonation: Add p-anisic acid to 4-5 equivalents of
at . Heat to for 2-4 hours. -
Quench: Pour reaction mixture onto crushed ice (Exothermic!). Filter the solid sulfonyl chloride.[1]
-
Coupling: Dissolve wet cake in THF/DCM; add Morpholine (1.1 eq) and DIPEA/TEA (2.5 eq).
-
Workup: Acidify to precipitate the final acid.
-
Critique:
-
Pros: Lowest raw material cost; fewest steps.
-
Cons: The reaction mixture becomes extremely viscous (slurry) before heating, leading to stirring issues. The ice quench generates massive acidic wastewater (Waste Acid).
Route B: Ester-Protected Stepwise Synthesis (The High-Purity Route)
This route protects the carboxylic acid as a methyl ester before sulfonation, improving solubility in organic solvents.
-
Protocol Summary:
-
Esterification: p-Anisic acid + MeOH (
cat.) Methyl p-anisate. -
Chlorosulfonation: Methyl p-anisate +
. The ester is often soluble in chlorinated solvents (e.g., DCM or ), allowing for a moderated reaction. -
Coupling: Methyl 3-chlorosulfonyl-4-methoxybenzoate + Morpholine.
-
Hydrolysis: LiOH or NaOH in THF/Water to saponify the ester.
-
Critique:
-
Pros: The sulfonyl chloride intermediate can be purified by crystallization or flash chromatography (unlike the free acid version in Route A).
-
Cons: Two extra steps (Protection/Deprotection).
Route C: Solvent-Moderated "Green" Variant
A modification of Route A using tetrachloroethylene or dichloromethane as a solvent to reduce
-
Innovation: Reduces the molar ratio of
from ~5:1 to ~2.5:1. -
Critique: Reduces acid waste but introduces halogenated solvent disposal requirements.
Comparative Performance Data
The following data is synthesized from standard protocols for benzoic acid sulfonamide derivatives [1, 2, 4].
| Metric | Route A (Direct) | Route B (Ester) | Route C (Solvent) |
| Overall Yield | 55 - 65% | 70 - 75% | 60 - 68% |
| Step Count | 2 | 4 | 2 |
| Purity (HPLC) | 95% (Recrystallization req.) | >98% (Easier purification) | 96% |
| E-Factor (Waste) | High (Acid waste) | Medium (Solvent waste) | Medium (Halogenated waste) |
| Scalability | Difficult (Viscosity/Heat) | Excellent | Good |
| Cost | Low | High | Medium |
Detailed Experimental Protocol (Recommended: Route A Optimized)
While Route B offers higher purity, Route A is preferred for speed if purification techniques are robust. Below is an optimized protocol for Route A incorporating "self-validating" checkpoints.
Step 1: Chlorosulfonation[2][3]
-
Setup: 3-neck RBF with mechanical stirrer (magnetic stirring will fail due to viscosity), internal thermometer, and dropping funnel. Vent to a caustic scrubber (HCl gas evolution).
-
Reagent: Charge Chlorosulfonic acid (5.0 eq) . Cool to
.[1] -
Addition: Add p-Anisic acid (1.0 eq) portion-wise over 30 mins. Checkpoint: Ensure Temp
to prevent charring/demethylation. -
Reaction: Remove ice bath. Heat slowly to
. Stir for 3 hours.-
Validation: Take a 50
aliquot, quench in MeOH. Inject on LC-MS. Disappearance of SM (MW 152) and appearance of Sulfonyl Chloride (as methyl ester derivative MW ~264) indicates completion.
-
-
Quench: Pour reaction mixture slowly onto stirred ice-water (10x volume).
-
Isolation: Filter the white precipitate immediately. Wash with cold water (
). Do not dry completely (sulfonyl chlorides are unstable when bone-dry and warm). Use the "wet cake" immediately.
Step 2: Morpholine Coupling
-
Setup: RBF with stirrer.
-
Solvent: Suspend the wet sulfonyl chloride cake in THF (10 vol) .
-
Base: Add DIPEA (2.5 eq) . The mixture should become homogeneous.
-
Coupling: Add Morpholine (1.2 eq) dropwise at
.-
Causality: Exothermic reaction.[2] High temps here can cause hydrolysis of the sulfonyl chloride to the sulfonic acid (impurity).
-
-
Workup: Stir at RT for 2 hours. Remove THF under vacuum. Dilute with water.[3][4] Acidify to pH 2 with 1N HCl.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.[4][5]
Decision Matrix & Workflow
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on purity requirements.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis during quench | Keep quench temp |
| Impurity: Sulfonic Acid | Moisture in coupling solvent | Use anhydrous THF. Ensure sulfonyl chloride cake is not dripping wet (press dry). |
| Impurity: Des-methyl | Overheating in Step 1 | |
| Dark/Black Reaction | Charring | Addition of anisic acid was too fast. Exotherm spiked. Add slower. |
References
-
PrepChem. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. (General procedure for chlorosulfonyl benzoic acid derivatives). 6[7][8][6][9][10][11]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Describes ester-route chlorosulfonation and handling of methoxy-benzoic intermediates). 9[7][8][6][9][10][11]
-
ResearchGate. Synthesis of p-methoxybenzenesulfonylchloride. (Discussion on temperature control and stoichiometry for anisole derivatives). 1[8][6][11]
-
Google Patents. Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent. (Reference for Route C - Solvent moderated chlorosulfonation). 7[8][6][9][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN110590608A - Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent - Google Patents [patents.google.com]
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- 9. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Quality Control Standards for 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid Raw Material
For researchers, scientists, and drug development professionals, the integrity of a starting raw material is the bedrock upon which all subsequent experimental data and therapeutic potential rests. The compound 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid, a substituted benzoic acid derivative containing a sulfonamide moiety, presents a unique analytical challenge due to its multiple functional groups. Ensuring its identity, purity, and stability is not merely a procedural formality but a critical determinant of reproducibility and safety in research and development.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality control (QC) of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, establishing a self-validating system of protocols designed to deliver unequivocal confidence in your raw material. All methodologies are discussed in the context of the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]
Overall Quality Control Workflow
A robust QC strategy for any active pharmaceutical ingredient (API) or key starting material involves a multi-tiered approach. The identity must first be unequivocally confirmed, followed by a rigorous assessment of its purity and a characterization of its essential physicochemical properties.
Caption: Overall QC workflow for this compound.
Part 1: Identification - Confirming the Molecular Structure
The first and most critical step is to confirm that the material is, in fact, this compound. Spectroscopic techniques are the primary tools for this purpose.
Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[5][6] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of this compound, NMR provides a unique fingerprint that is definitive for its structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the raw material in 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which can solubilize the polar carboxylic acid and sulfonamide groups. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Data Interpretation & Expected Results:
-
¹H NMR: The proton spectrum should show distinct signals corresponding to each unique proton environment. Key expected signals include:
-
A singlet for the methoxy (-OCH₃) protons.
-
Multiplets for the aromatic protons on the benzoic acid ring. Their splitting patterns and coupling constants will confirm the 1,2,4-substitution pattern.
-
Two distinct triplets for the morpholine ring protons, corresponding to the protons adjacent to the oxygen and nitrogen atoms.
-
A very broad singlet for the carboxylic acid proton (-COOH), which is often downfield.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon skeleton.[7][8][9] Expected signals include those for the carbonyl carbon, aromatic carbons (with and without attached protons), the methoxy carbon, and the morpholine carbons.
Method B: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: This approach combines two complementary techniques. Mass spectrometry provides the molecular weight and fragmentation pattern, while FTIR identifies the functional groups present.[10] While not as structurally definitive as NMR on its own, this combination provides a very high degree of confidence in the material's identity.
Experimental Protocol: LC-MS and ATR-FTIR
-
Mass Spectrometry (LC-MS):
-
Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like acetonitrile/water.
-
Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻. The expected monoisotopic mass is approximately 301.06 g/mol .
-
The fragmentation pattern of sulfonamides under MS/MS conditions can provide further structural confirmation.[11][12]
-
-
FTIR Spectroscopy (ATR):
-
Place a small amount of the powdered raw material directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[13]
-
Data Interpretation & Expected Results:
-
Mass Spectrometry: The primary ion observed should correspond to the calculated molecular weight of the compound (C₁₂H₁₅NO₆S).
-
FTIR Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups:[14][15][16]
-
A very broad O-H stretch from the carboxylic acid, typically from 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1720-1680 cm⁻¹.
-
S=O stretching bands from the sulfonamide group, typically two bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.
-
C-O-C stretching from the methoxy and morpholine groups.
-
Aromatic C-H and C=C stretching bands.
-
Caption: Integration of spectroscopic data for structural confirmation.
Comparison of Identification Methods
| Feature | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry + FTIR |
| Specificity | Very High (Definitive Structure) | High (Confirms MW and functional groups) |
| Information | Connectivity, stereochemistry, isomer differentiation | Molecular weight, elemental formula, functional groups |
| Speed | Moderate to Slow | Fast |
| Complexity | High (Requires expert interpretation) | Moderate |
| Cost | High (Instrument and maintenance) | Moderate |
Part 2: Purity Assessment - Quantifying the Analyte and Its Impurities
Once identity is confirmed, the purity of the raw material must be determined. This involves quantifying the main compound (assay) and identifying and quantifying any impurities. Potential impurities could include starting materials, by-products from the synthesis, or degradation products.[17][18][19]
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the gold standard for purity analysis in the pharmaceutical industry.[20][21][22] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is ideal. A UV detector is suitable as the aromatic ring provides strong chromophores.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
System Preparation: Use a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the main peak from any potential impurities with different polarities.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (to keep the carboxylic acid protonated and suppress silanol interactions).[20]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 90%) to elute any non-polar impurities, then return to initial conditions to re-equilibrate.
-
-
Sample Preparation: Accurately weigh and dissolve the raw material in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5 mg/mL).
-
Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 240 nm, to be determined by UV scan).
-
Quantification:
-
Assay: Calculate the area of the main peak relative to a certified reference standard of known concentration.
-
Impurities: Determine the area percentage of all other peaks relative to the total peak area.
-
Method B: Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[23][24] For a pure, crystalline substance, melting occurs at a sharp, well-defined temperature. Impurities disrupt the crystal lattice, causing the melting point to be depressed and the melting range to broaden. This phenomenon, described by the van't Hoff equation, allows for the calculation of the mole percent purity of the substance.[25][26][27]
Experimental Protocol: Purity by Melting Point Depression
-
Sample Preparation: Accurately weigh a small amount of the sample (1-3 mg) into an aluminum DSC pan and hermetically seal it to prevent mass loss.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition. An inert atmosphere (nitrogen purge) is used to prevent oxidative degradation.
-
Data Analysis: Integrate the melting endotherm to obtain the heat of fusion (ΔH). Use the instrument's software, which applies the van't Hoff equation to the shape of the leading edge of the melting peak, to calculate the mole fraction of impurities.
Comparison of Purity Assessment Methods
| Feature | HPLC-UV | Differential Scanning Calorimetry (DSC) |
| Specificity | High (Separates individual impurities) | Low (Measures total eutectic impurities) |
| Sensitivity | High (Can detect impurities <0.05%) | Moderate (Typically reliable for purities of 98-99.9 mol%) |
| Information | Provides assay, impurity profile (number and relative amount) | Provides total mole % purity, melting point, heat of fusion |
| Speed | Moderate (20-30 min per sample) | Slow (Requires slow heating rates) |
| Limitations | Requires reference standards for identified impurities | Assumes impurities are soluble in the melt and insoluble in the solid; not suitable for amorphous materials or compounds that decompose on melting. |
Part 3: Physicochemical Characterization
Beyond identity and purity, other properties are important for ensuring consistent performance, especially in formulation development.
Method A: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[28][29][30] It is highly effective for determining the amount of volatile content (e.g., residual solvents, water) and assessing the thermal stability of the material.[31][32]
Experimental Protocol:
-
Sample Preparation: Place an accurately weighed sample (5-10 mg) into a TGA pan.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Any mass loss at temperatures below ~150 °C typically corresponds to the loss of water or residual solvents. The temperature at which significant, rapid mass loss begins is the onset of decomposition, an indicator of thermal stability.
Method B: UV-Vis Spectrophotometry (for Assay)
Principle: UV-Vis spectrophotometry measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte in solution. Once the purity of the raw material has been thoroughly established by a specific method like HPLC, a simpler UV-Vis method can be developed for routine, rapid assay testing.
Experimental Protocol:
-
Wavelength Selection: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λₘₐₓ).[33][34]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations from a certified reference standard. Measure the absorbance of each standard at λₘₐₓ and plot absorbance vs. concentration to create a calibration curve.
-
Sample Analysis: Prepare a sample solution of the raw material at a concentration that falls within the linear range of the calibration curve. Measure its absorbance and use the calibration curve to determine its concentration, and thus, its assay value.
Comparison of Physicochemical Characterization Methods
| Feature | Thermogravimetric Analysis (TGA) | UV-Vis Spectrophotometry (Assay) |
| Primary Use | Quantifying volatiles; determining thermal stability | Rapid, routine assay of the main component |
| Specificity | Low (Measures any mass loss) | Low (Any substance absorbing at λₘₐₓ will interfere) |
| Prerequisites | None | Purity profile must be well-characterized by a more specific method (e.g., HPLC) |
| Speed | Moderate | Very Fast |
| Cost | Moderate | Low |
Summary and Recommendations
No single technique can provide a complete picture of the quality of a chemical raw material. A comprehensive and robust QC strategy for This compound should employ a combination of orthogonal methods.
-
For Unambiguous Identification: A combination of ¹H and ¹³C NMR is the most authoritative method. Alternatively, the combination of Mass Spectrometry and FTIR provides a high level of confidence and is often faster and more accessible.
-
For Purity and Assay: HPLC-UV is the indispensable method. It provides a detailed impurity profile and an accurate assay value, which is critical for regulatory purposes and ensuring batch-to-batch consistency. DSC serves as an excellent orthogonal technique to confirm purity, providing a measure of total eutectic impurities that is independent of chromatographic separation.
-
For Physicochemical Properties: TGA is essential for controlling volatile content and understanding the thermal limits of the material. A UV-Vis assay can be validated for rapid, routine QC once the material's purity profile is established.
By integrating these techniques, researchers and drug developers can build a comprehensive quality dossier for this compound, ensuring the reliability of their scientific work and the safety of potential future applications.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from Agilent Technologies. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from Perpusnas. [Link]
-
In-Situ Analysis. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from In-Situ Analysis. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. Retrieved from Mettler Toledo. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from International Council for Harmonisation. [Link]
-
ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from ResolveMass Laboratories Inc. [Link]
-
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from Oxford Academic. [Link]
-
ACS Publications. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Retrieved from ACS Publications. [Link]
-
Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from Auriga Research. [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from University College London. [Link]
-
ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Retrieved from ACS Publications. [Link]
-
The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from The Royal Society of Chemistry. [Link]
-
LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from LabRulez LCMS. [Link]
-
University of Illinois. (n.d.). Thermogravimetric Analysis. Retrieved from University of Illinois. [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from Wikipedia. [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from TA Instruments. [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Retrieved from SIELC Technologies. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from HELIX Chromatography. [Link]
-
IRE Journals. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from IRE Journals. [Link]
-
IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from International Journal of Trend in Scientific Research and Development. [Link]
-
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from Torontech. [Link]
-
Research India Publications. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Retrieved from Research India Publications. [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from Wiley Online Library. [Link]
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Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from METU Open Course Ware. [Link]
-
Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from Moodle. [Link]
-
ResolveMass Laboratories Inc. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from ResolveMass Laboratories Inc. [Link]
-
SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from SciSpace. [Link]
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PDF Library. (n.d.). Benzoic Acid Ir Spectrum. Retrieved from PDF Library. [Link]
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ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from ResearchGate. [Link]
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Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]
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ACS Publications. (2015). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from ResearchGate. [Link]
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BioResources. (2018). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. Retrieved from BioResources. [Link]
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Analytical Guide: Structural Differentiation of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid
Executive Summary & Challenge Definition
The Challenge: In the synthesis of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid (Target), the most common synthetic route involves chlorosulfonation of 4-methoxybenzoic acid followed by morpholine coupling. This pathway frequently generates regioisomers, particularly 3-Methoxy-4-(morpholine-4-sulfonyl)benzoic acid (Isomer A) and 2-Methoxy-5-(morpholine-4-sulfonyl)benzoic acid (Isomer B).
These isomers possess identical molecular weights (
The Solution: This guide provides a definitive differentiation strategy using Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary determinant, supported by HRMS fragmentation logic and UPLC retention behavior .
Structural Landscape & Isomer Analysis
The differentiation relies on the spatial relationship between the aromatic protons and the pendant functional groups.
Visualizing the Isomers (Graphviz)
Figure 1: Structural relationship between the target scaffold and its primary regioisomers.
Theoretical Proton Environments
The benzene ring contains three aromatic protons. Their splitting patterns (
| Feature | Target (4-OMe, 3-Sulf) | Isomer A (3-OMe, 4-Sulf) | Isomer B (2-OMe, 5-Sulf) |
| H2 Position | Isolated (Singlet/Doublet) | Adjacent to OMe (Singlet) | Adjacent to Acid (Singlet) |
| H5 Position | Ortho to H6 (Doublet) | Ortho to H6 (Doublet) | Ortho to H4 (Doublet) |
| H6 Position | Ortho to H5 (dd) | Ortho to H5 (dd) | Ortho to H5 (dd) |
| Key NOE | OMe | OMe | OMe |
Method 1: NMR Spectroscopy (The Gold Standard)
Mass spectrometry cannot easily distinguish these isomers due to identical fragmentation channels. NMR is the only self-validating method.
Experimental Protocol
-
Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of meta-coupling).
-
Solvent: DMSO-
(Required for solubility of the carboxylic acid and to prevent exchange of acidic protons). -
Concentration: 5–10 mg in 0.6 mL.
-
Experiments:
H (16 scans), 2D NOESY (mixing time 300–500 ms).
The "Smoking Gun" Analysis
The differentiation rests on the Nuclear Overhauser Effect (NOE) between the methoxy group protons (
-
Assign the Aromatic Protons:
-
Identify the Methoxy Singlet (
3.9 ppm). -
Identify the Morpholine methylenes (3.0–3.6 ppm).
-
Locate the three aromatic signals in the 7.0–8.5 ppm region.
-
-
NOESY Interpretation Logic:
-
Target Confirmation: Strong NOE correlation between Methoxy and the Doublet (H5) . Reason: In the 4-methoxy target, H5 is the only proton ortho to the methoxy group.
-
Isomer A Confirmation: Strong NOE correlation between Methoxy and the Singlet (H2) . Reason: In the 3-methoxy isomer, the methoxy is at position 3, placing it ortho to the isolated proton at position 2.
-
Predicted H NMR Shifts (DMSO- )
-
Target: H2 (
8.3, d, Hz), H6 ( 8.2, dd, Hz), H5 ( 7.4, d, Hz). -
Note the shielding effect of the 4-Methoxy group on H5, pushing it upfield.
Method 2: UPLC-MS/MS Differentiation
While less definitive than NMR for ab initio structure assignment, LC-MS is superior for routine purity checks once standards are established.
Chromatographic Behavior
-
Column: C18 (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Differentiation Principle:
-
Isomer B (Ortho-isomer): The intramolecular hydrogen bond between the 2-Methoxy oxygen and the carboxylic acid proton (if protonated) or the steric twist caused by the ortho-substitution often leads to shorter retention times and distinct pKa values compared to the meta/para isomers.
-
Target vs. Isomer A: The target (4-OMe) is generally slightly less polar than Isomer A due to the electronic donation of the methoxy group into the sulfonyl-withdrawing system being linearly conjugated, often resulting in a slightly later retention time for the Target.
-
MS Fragmentation (Ortho Effect)
In High-Resolution Mass Spectrometry (HRMS), look for the "Ortho Effect":
-
Isomer B (2-Methoxy): Often shows a prompt loss of H₂O or CH₃OH (
or ) from the parent ion due to the proximity of the acid and methoxy groups. -
Target: The primary fragmentation pathway is the cleavage of the morpholine-sulfonyl bond (
) or loss of .
Decision Tree Workflow
Use this logic flow to experimentally validate your compound.
Figure 2: Step-by-step analytical decision matrix.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for NMR splitting patterns of trisubstituted benzenes).
-
Smith, R. (2018). "Identification of ortho-Substituted Benzoic Acid Derivatives via Gas-Phase Neighboring Group Participation Effect in (+)-ESI HRMS". Journal of the American Society for Mass Spectrometry.
-
Klagkou, K., et al. (2003).[1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions". Rapid Communications in Mass Spectrometry.
-
PubChem Compound Summary . "3-(Morpholine-4-sulfonyl)benzoic acid".[3][4] National Center for Biotechnology Information.
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 3-(Morpholine-4-sulfonyl)benzoic acid | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid (C12H15NO5S) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
